Tert-butyl 2-aminopropylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNSYFDLTSSUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626260 | |
| Record name | tert-Butyl (2-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255735-88-7 | |
| Record name | tert-Butyl (2-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Tert-butyl 2-aminopropylcarbamate?
An In-Depth Technical Guide to Tert-butyl 2-aminopropylcarbamate: A Versatile Chiral Building Block in Modern Synthesis
Abstract
This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, which features a chiral 1,2-diaminopropane backbone with one amine selectively protected by a tert-butyloxycarbonyl (Boc) group, renders it an invaluable building block for the controlled, stepwise synthesis of complex molecular architectures. The presence of a nucleophilic primary amine alongside a temporarily masked amine allows for orthogonal chemical strategies, making it a cornerstone intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-viral agents.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reaction mechanisms, and applications, with a focus on its practical utility for drug development professionals.
Core Chemical and Physical Properties
This compound is a carbamate derivative of 1,2-diaminopropane.[1] The key to its utility is the Boc protecting group, which is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions.[2][3] This compound possesses a stereocenter at the C2 position, and its chiral nature is often critical for achieving desired biological activity and therapeutic efficacy in pharmaceutical applications.[1]
| Property | Data | Reference(s) |
| Molecular Formula | C₈H₁₈N₂O₂ | [1][4] |
| Molar Mass | 174.24 g/mol | [1][4] |
| IUPAC Name (S-enantiomer) | tert-butyl (2S)-2-aminopropylcarbamate | |
| CAS Number (S-enantiomer) | 121103-15-9 | |
| Appearance | Liquid | [5] |
| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | |
| Key Feature | Chiral, bifunctional molecule with one free and one protected amine. | [1][6] |
The Foundational Chemistry of the Boc Group
Understanding this compound requires a firm grasp of the Boc protecting group, one of the most common amine protecting groups in organic synthesis.[7]
Boc Protection Mechanism
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][8] The reaction involves the nucleophilic attack of an amine on one of the carbonyl carbons of the anhydride. This process effectively masks the amine's nucleophilicity and basicity, preventing it from participating in subsequent reactions until it is intentionally removed.[2]
Boc Deprotection Mechanism
The defining characteristic of the Boc group is its lability under acidic conditions.[9] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbamate, leading to its collapse.[7][10] This generates a stable tert-butyl cation, which typically eliminates a proton to form isobutene, along with carbon dioxide and the regenerated free amine.[11]
The potential for the tert-butyl cation to alkylate nucleophilic sites on the substrate is a known complication.[11] In such cases, scavengers like anisole or thioanisole can be added to trap the cation.[8][9]
Synthesis and Manufacturing
The most direct and conventional synthesis of this compound involves the selective mono-N-Boc protection of 1,2-diaminopropane.
General Synthetic Workflow
Achieving selective mono-protection is critical. A common strategy to disfavor the formation of the di-protected byproduct is to use a significant excess of the starting diamine relative to the Boc anhydride.[6] This ensures that the Boc anhydride is more likely to encounter an unprotected diamine molecule.
Experimental Protocol: Synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate
This protocol is adapted from methodologies described for the selective mono-protection of diamines.[1][6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add (S)-1,2-diaminopropane (5 equivalents) and dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1 equivalent) in DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of Boc anhydride.[2]
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and perform a series of extractions. An acid wash can remove the excess diamine, followed by basification and extraction of the product into an organic solvent like ethyl acetate.[12]
-
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure (S)-Tert-butyl (2-aminopropyl)carbamate.[1]
Alternative synthetic strategies include starting from readily available chiral precursors like (S)-alanine, which involves Boc protection of the amine followed by reduction of the carboxylic acid.[1]
Applications in Synthetic Chemistry
The primary value of this compound lies in its bifunctional nature, which allows for sequential, controlled modifications at two different positions.
Selective Functionalization
The free primary amine is a potent nucleophile and can readily participate in a variety of bond-forming reactions while the Boc-protected amine remains inert.[6]
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl chlorides, Anhydrides, Activated Esters | Amide |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine |
| Sulfonylation | Sulfonyl chlorides + Base | Sulfonamide |
| Urea Formation | Isocyanates | Urea |
This differential reactivity is the cornerstone of its utility as a synthetic building block.[6]
Workflow as a Bifunctional Linker
The compound enables the introduction of a chiral 1,2-diamine linker between two different molecular fragments (R¹ and R²).
Role in Drug Discovery and Development
This compound is a key intermediate in the synthesis of numerous pharmaceuticals.[1][13] The chiral 1,2-diaminopropane motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.
-
Precursor to APIs: It serves as a precursor in the synthesis of various pharmaceutical agents, including those with applications as anti-cancer drugs, anti-AIDS medications, and analgesics.[1]
-
Chiral Scaffolding: Its defined stereochemistry allows for specific interactions with chiral biological targets like enzymes and receptors, which is a fundamental principle in modern drug design.[1]
-
Peptidomimetics: The compound can be incorporated into peptide-like structures to create more stable and potent therapeutic agents.[14]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. Safety data for structurally similar N-Boc protected diamines indicates significant hazards.
-
Hazard Classification: Assumed to be corrosive. Causes severe skin burns and eye damage (Category 1B).[15][16] May cause respiratory irritation.[15]
-
Handling Precautions:
-
Storage:
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern synthetic chemist. Its unique combination of a stable, acid-labile protecting group and a free nucleophilic amine on a chiral backbone provides a reliable and versatile platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective application in research and development, particularly in the ongoing quest for novel and effective therapeutics.
References
- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-tert-Butyl (2-aminopropyl)carbamate | 121103-15-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. genscript.com [genscript.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. North_Pano [projects.mcah.columbia.edu]
- 14. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
Introduction: The Strategic Role of a Chiral Building Block
An In-Depth Technical Guide to (S)-Tert-butyl (2-aminopropyl)carbamate
Topic: (S)-Tert-butyl (2-aminopropyl)carbamate CAS Number: 121103-15-9[1][2][3][4]
(S)-Tert-butyl (2-aminopropyl)carbamate is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a stereochemically defined secondary amine and a primary amine differentially protected by a tert-butoxycarbonyl (Boc) group, offers synthetic chemists a versatile and powerful tool for constructing complex molecular architectures. The specific (S)-stereochemistry is crucial, as the biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional arrangement.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, and core applications, moving beyond simple protocols to explain the underlying chemical logic and strategic considerations.
PART 1: Core Physicochemical & Structural Data
A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. (S)-Tert-butyl (2-aminopropyl)carbamate is a carbamate derivative with the molecular formula C8H18N2O2 and a molecular weight of approximately 174.24 g/mol .[1] Its key identifiers and properties are summarized below for rapid reference.
| Property | Value | Source |
| CAS Number | 121103-15-9 | [2][3][4] |
| Alternate CAS | 1269493-35-7 | [1] |
| IUPAC Name | tert-butyl N-[(2S)-2-aminopropyl]carbamate | [1] |
| Molecular Formula | C8H18N2O2 | [1][4] |
| Molecular Weight | 174.24 g/mol | [1][4] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [4] |
| SMILES | CC(N)CNC(=O)OC(C)(C)C | [1] |
| InChI Key | UYNSYFDLTSSUNI-LURJTMIESA-N | [1] |
PART 2: Synthetic Methodologies: A Tale of Two Strategies
The synthesis of (S)-tert-butyl (2-aminopropyl)carbamate can be approached from two distinct strategic standpoints: linear and convergent synthesis.[1] The choice between them is often dictated by the availability of starting materials, scalability requirements, and overall efficiency.
-
Linear Synthesis: This approach typically begins with a readily available chiral precursor like (S)-alanine.[1] The strategy involves a sequential series of reactions: first, protecting the amino group of alanine, followed by the reduction of its carboxylic acid to an alcohol, and subsequent functional group manipulations to arrive at the target diamine.[1] While straightforward, linear sequences can suffer from lower overall yields as losses accumulate at each step.
-
Convergent Synthesis: A more efficient method involves the coupling of two pre-formed molecular fragments.[1] The most common convergent pathway utilizes the chiral synthon (S)-1-amino-2-propanol, which is then reacted with a Boc-donating reagent to selectively protect the primary amine.[1] This approach is generally higher yielding and more efficient for large-scale production.
Diagram: Convergent Synthesis Workflow
Caption: Convergent synthesis of the target compound.
Protocol: Convergent Synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate
This protocol details a robust and scalable method starting from (S)-1-amino-2-propanol. The causality for this choice rests on the high selectivity of di-tert-butyl dicarbonate (Boc₂O) for the less sterically hindered primary amine over the secondary amine, driven by the reaction conditions.
Materials:
-
(S)-1-Amino-2-propanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-amino-2-propanol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Rationale: Cooling minimizes potential side reactions and controls the exothermic nature of the reaction.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. TEA acts as a base to neutralize the carboxylic acid byproduct, driving the reaction to completion.
-
Boc Protection: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 30-60 minutes. Rationale: Slow addition prevents a rapid temperature increase and ensures selective protection of the primary amine.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine (to reduce the solubility of organic material in the aqueous layer).
-
Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography (using a gradient of ethyl acetate in hexanes) to obtain the pure (S)-tert-butyl (2-aminopropyl)carbamate as a liquid.
PART 3: Core Reactivity & Strategic Deprotection
The synthetic utility of (S)-tert-butyl (2-aminopropyl)carbamate lies in the orthogonal nature of its two amino groups. The Boc group is a robust protecting group stable to many reaction conditions but can be cleanly removed under acidic conditions to unmask the primary amine for subsequent coupling reactions.[1]
Protocol: Boc Group Deprotection
This procedure is self-validating as the byproducts, isobutylene and carbon dioxide, are volatile gases, simplifying purification.
Materials:
-
(S)-Tert-butyl (2-aminopropyl)carbamate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in DCM and cool to 0 °C.
-
Acid Addition: Slowly add an excess of TFA (e.g., 5-10 eq) or 4M HCl in dioxane to the solution. Effervescence (release of CO₂) should be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product is the corresponding salt (e.g., trifluoroacetate or hydrochloride) of (S)-propane-1,2-diamine, which can often be used directly in the next step.
Application: Amide Bond Formation
Once deprotected, the resulting diamine is a prime substrate for amide coupling, a cornerstone of pharmaceutical synthesis.[1]
Diagram: Deprotection and Coupling Pathway
References
Spectroscopic Characterization of Tert-butyl 2-aminopropylcarbamate: A Technical Guide
Introduction: The Role of Tert-butyl 2-aminopropylcarbamate in Synthetic Chemistry
This compound, also known as N-Boc-1,2-diaminopropane, is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its structure features a propane backbone with two amino groups at the 1 and 2 positions. One of these is a free primary amine, a nucleophilic site ready for synthetic elaboration, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This differential protection is the key to its utility, allowing for selective reactions at the primary amine. The Boc group can be readily removed under acidic conditions, revealing a second primary amine for subsequent functionalization.[1] This strategic design makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical agents and chiral ligands.[1]
This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, and Mass Spectrometry—used to verify the structure and purity of this compound. The insights provided herein are grounded in established spectroscopic principles and are intended to serve as a practical reference for researchers and professionals in the field.
Molecular Structure and Isomerism
This compound possesses a chiral center at the second carbon of the propane chain, meaning it exists as two non-superimposable mirror images, the (R) and (S) enantiomers. In a non-chiral solvent, the spectroscopic data for both enantiomers are identical. The following data is applicable to the racemic mixture as well as the individual (R) and (S) forms.
Caption: Chemical structure of this compound.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides distinct signals that can be unambiguously assigned to each proton in the molecule.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.01 | Broad Singlet | 1H | N -H (Carbamate) |
| 3.24 - 2.84 | Multiplet | 3H | CH ₂-NH-Boc & NH ₂-CH |
| 1.45 | Singlet | 9H | -O-C(CH ₃)₃ |
| ~1.25 | Broad Singlet | 2H | -NH ₂ (Primary Amine) |
| 1.07 | Doublet (J=6.4 Hz) | 3H | -CH(CH ₃) |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum reveals all the expected proton signals for the structure.
-
Boc Group Protons (δ 1.45): The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for the Boc protecting group and its high integration value (9H) is a key identifier.
-
Methyl Protons (δ 1.07): The methyl group attached to the chiral center (C2) appears as a doublet at 1.07 ppm with a coupling constant (J) of 6.4 Hz. This splitting arises from the coupling with the single proton on the adjacent methine (CH) group.
-
Aliphatic Protons (δ 3.24 - 2.84): The protons on the propane backbone (the CH and CH₂ groups) are diastereotopic and couple with each other, resulting in a complex multiplet between 2.84 and 3.24 ppm. This region integrates to three protons.
-
Amine and Amide Protons (δ ~1.25 and ~5.01): The two protons of the primary amine (-NH₂) typically appear as a broad singlet around 1.25 ppm.[2] The single proton of the carbamate (-NH-) also appears as a broad singlet further downfield at approximately 5.01 ppm.[2] The broadness of these peaks is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectroscopic Analysis
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~156.0 | C =O (Carbamate) | Typical range for carbamate carbonyls.[3] |
| ~79.1 | -O-C (CH₃)₃ | Characteristic quaternary carbon of the Boc group.[3] |
| ~49.0 | -C H₂-NH-Boc | Aliphatic carbon adjacent to a nitrogen atom. |
| ~47.5 | -C H(CH₃)-NH₂ | Aliphatic carbon adjacent to two other carbons and a nitrogen. |
| ~28.4 | -O-C(C H₃)₃ | Equivalent methyl carbons of the Boc group.[3] |
| ~20.0 | -CH(C H₃) | Methyl carbon on the propane backbone. |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted spectrum shows six distinct carbon environments:
-
The carbamate carbonyl carbon is the most deshielded, appearing around 156.0 ppm.
-
The quaternary and methyl carbons of the Boc group are expected at approximately 79.1 and 28.4 ppm, respectively.
-
The three carbons of the propyl chain would appear in the aliphatic region, with those directly attached to nitrogen atoms shifted downfield.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 174.24 g/mol [1]), electrospray ionization (ESI) is a common technique.
Table 3: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion |
| 175.2 | [M+H]⁺ |
| 197.1 | [M+Na]⁺ |
| 119.1 | [M+H - C₄H₈]⁺ |
| 75.1 | [M+H - C₅H₉O₂]⁺ |
| 58.1 | [C₃H₈N]⁺ |
Data for [M+H]⁺ is from experimental ESI-MS.[2] Other m/z values are based on predicted fragmentation.[6]
Interpretation of the Mass Spectrum and Fragmentation Pathway
Under ESI conditions, the molecule is readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 175.2.[2] A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) through a McLafferty-type rearrangement, which would result in a peak at m/z 119.1.[7] Further fragmentation can occur, with cleavage of the propane backbone leading to characteristic ions.
References
- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 2. N-[(2S)-2-氨基丙基]氨基甲酸叔丁酯 CAS#: 121103-15-9 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. PubChemLite - Tert-butyl n-[(2r)-2-aminopropyl]carbamate (C8H18N2O2) [pubchemlite.lcsb.uni.lu]
- 7. reddit.com [reddit.com]
Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of Tert-butyl 2-aminopropylcarbamate
Abstract
Tert-butyl 2-aminopropylcarbamate, a chiral building block of significant interest in pharmaceutical synthesis, presents unique physicochemical challenges that are critical to address for successful drug development. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. Designed for researchers, scientists, and drug development professionals, this document aims to be a vital resource for optimizing reaction conditions, formulation strategies, and ensuring the long-term viability of intermediates and final active pharmaceutical ingredients (APIs). While specific quantitative data for this exact molecule is not extensively available in public literature, this guide synthesizes established principles of carbamate and amine chemistry and provides robust methodologies for in-lab determination.
Introduction: The Pivotal Role of a Chiral Intermediate
This compound, existing as (S) and (R) enantiomers, is a valuable synthetic intermediate utilized in the construction of a variety of complex pharmaceutical agents. Its structure, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, allows for selective and sequential chemical modifications, making it a versatile component in multi-step syntheses. The chirality inherent to this molecule is often a key determinant of the biological activity and therapeutic efficacy of the final drug product[1][2].
However, the successful application of this compound is contingent on a thorough understanding of its fundamental physicochemical properties: solubility and stability. Solubility dictates the choice of reaction solvents, purification methods, and ultimately, the bioavailability of a drug. Stability determines storage conditions, shelf-life, and the impurity profile of the synthetic process. This guide provides a detailed exploration of these two critical parameters.
Solubility Profile: A Predictive and Experimental Approach
The solubility of this compound is governed by the interplay of its functional groups. The presence of a primary amine and the carbamate linkage provides sites for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the nonpolar tert-butyl group can limit aqueous solubility[3][4]. Most aliphatic amines with fewer than six carbon atoms exhibit some water solubility due to hydrogen bonding, a characteristic that is expected to be influenced by the presence of the bulky Boc group in this molecule[3][5][6].
Qualitative Solubility Predictions
Based on its structure, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), where the polar functionalities can effectively interact with the solvent molecules.
-
Moderate Solubility: Likely in less polar solvents like dichloromethane (DCM) and ethyl acetate.
-
Low Solubility: Anticipated in non-polar solvents such as hexanes and toluene.
-
Limited Aqueous Solubility: The hydrophobic tert-butyl group is expected to reduce solubility in water. The basicity of the primary amine will allow for increased solubility in acidic aqueous solutions due to salt formation[3].
Quantitative Solubility Determination
While predictions are useful, precise quantitative data is essential for process development and formulation. The following table provides a template for experimentally determined solubility data.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | Aqueous | Low | To be determined |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |
| Dichloromethane (DCM) | Halogenated | Moderate | To be determined |
| Ethyl Acetate | Ester | Moderate | To be determined |
| Hexane | Non-polar | Low | To be determined |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to individual vials containing each solvent of interest. Ensure a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Determine the concentration of the diluted sample and back-calculate the original solubility in the solvent, accounting for the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile: Understanding Degradation Pathways
The chemical stability of this compound is primarily dictated by the lability of the Boc protecting group. A comprehensive understanding of its stability under various stress conditions is crucial for defining appropriate storage and handling procedures, as well as for identifying potential impurities that may arise during synthesis or formulation.
pH-Dependent Stability
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. This is the most common method for its removal in synthetic chemistry. The degradation proceeds via acid-catalyzed hydrolysis to yield the free 1,2-diaminopropane, isobutylene, and carbon dioxide. Even mild acidic conditions should be avoided if the integrity of the Boc group is desired.
-
Neutral Conditions: The compound is expected to be generally stable at neutral pH.
-
Basic Conditions: The Boc group is robust and stable under most basic conditions, making it an orthogonal protecting group to base-labile groups. Hydrolysis of the carbamate under basic conditions is generally slow.
Thermal Stability
Tert-butyl carbamates are known to be susceptible to thermal degradation. At elevated temperatures (typically above 100°C, though this can vary), the Boc group can be cleaved via a thermolytic elimination mechanism, again producing the free amine, isobutylene, and carbon dioxide[7][8][9]. This has implications for processes that require heating, such as distillation or drying.
Oxidative and Photolytic Stability
-
Oxidative Stability: While the carbamate itself is relatively stable to oxidation, the primary amine functionality can be susceptible to oxidative degradation. Potential oxidation products could include imines, nitroso, or nitro compounds.
-
Photostability: Aliphatic amines can undergo photo-oxidation[10][11]. Exposure to light, particularly UV light, could potentially lead to degradation. Formal photostability studies are recommended to assess this liability.
Forced Degradation Studies: An ICH-Guided Approach
To systematically evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies should be conducted according to ICH guidelines.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation (Solution): Store a portion of the stock solution at 80°C.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution (in a photostable container) and the solid compound to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by a stability-indicating HPLC method.
-
Analysis: Monitor for the appearance of degradation products and the decrease in the parent compound's peak area.
Caption: Workflow for Forced Degradation Studies.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust analytical method is paramount for accurately quantifying this compound in both solubility and stability studies. A stability-indicating HPLC method is one that can resolve the parent compound from its degradation products and any process-related impurities.
Recommended HPLC Method Parameters:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any more lipophilic degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., ~210 nm, as the carbamate lacks a strong chromophore) or by a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion: A Proactive Approach to Physicochemical Profiling
A thorough understanding and experimental determination of the solubility and stability of this compound are not merely academic exercises; they are fundamental to mitigating risks in drug development. By proactively characterizing these properties, researchers can make informed decisions regarding solvent selection, purification strategies, formulation development, and storage conditions. The protocols and insights provided in this guide offer a robust framework for generating the critical data needed to navigate the complexities of pharmaceutical development and ensure the quality and reliability of this important chiral intermediate. The impact of stereochemistry should also be considered, as enantiomers can sometimes exhibit different solubilities and degradation rates due to differences in their crystal lattice energies and interactions with a chiral environment.
References
- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The chemistry of amine radical cations produced by visible light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 2-aminopropylcarbamate
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics and chemical entities demands not only innovation but also an unwavering commitment to safety. Tert-butyl 2-aminopropylcarbamate, a versatile building block in organic synthesis, presents a unique set of handling and safety considerations that necessitate a thorough and nuanced understanding. This guide provides an in-depth technical overview of its safety, handling, and Material Safety Data Sheet (MSDS) information, moving beyond a simple recitation of rules to explain the fundamental principles that underpin safe laboratory practice.
Compound Profile and Intrinsic Hazards
This compound, a member of the carbamate family, is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on one of its amine functionalities. This structural feature is central to its utility in multi-step syntheses, yet it also dictates some of its key reactivity and safety parameters.
The primary hazards associated with this compound stem from its irritant properties, which are typical of aliphatic amines.[1][2] Inhalation, ingestion, or skin contact can lead to irritation of the respiratory tract, digestive system, and skin, respectively.[3]
Table 1: GHS Hazard Profile of this compound [3]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
The causality behind these hazards lies in the chemical nature of the free primary amine group. Aliphatic amines are basic and can disrupt biological tissues upon contact.[1] The respiratory irritation is a known effect of inhaling alkylamine vapors, which can activate sensory receptors in the respiratory tract.[4][5][6]
Prudent Handling: A Step-by-Step Protocol with Scientific Rationale
Adherence to a stringent handling protocol is paramount to mitigate the risks associated with this compound. The following workflow is designed to ensure a self-validating system of safety, where each step is a checkpoint for risk mitigation.
Preparation: The Foundation of Safety
-
Comprehensive Review of the Safety Data Sheet (SDS): Before any manipulation, a thorough review of the supplier-specific SDS is mandatory. This document provides the most current and detailed information on hazards, first-aid measures, and emergency procedures.
-
Donning Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[7]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or in the event of a spill, double-gloving or the use of heavier-duty gloves is recommended.
-
Body Protection: A flame-resistant lab coat, worn over personal clothing, is necessary. Ensure that the lab coat is fully buttoned.
-
Respiratory Protection: All manipulations of solid this compound that could generate dust, and any handling of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
-
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the sash is positioned at the appropriate height to ensure optimal airflow and containment.
Handling: Precision and Control
-
Weighing and Transfer:
-
Weigh the solid compound within a ventilated enclosure or a chemical fume hood to contain any airborne particles.
-
Use spatulas and other transfer tools made of materials that will not generate static electricity.
-
-
Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Be mindful of the potential for exothermic reactions, especially when dissolving in acidic solutions, although this is less of a concern with this specific carbamate.
-
Understanding Reactivity and Incompatibilities
A key aspect of safe handling is a deep understanding of the compound's chemical reactivity. The Boc protecting group is the most reactive site under certain conditions.
-
Incompatibility with Strong Acids: The tert-butoxycarbonyl (Boc) group is labile in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11] This acid-catalyzed hydrolysis results in the removal of the Boc group, generating the corresponding amine salt, carbon dioxide, and isobutylene.[9] This reaction is often intentionally employed in synthesis but must be avoided during storage and in incompatible waste streams.
-
Incompatibility with Strong Oxidizing Agents: As with most organic compounds, this compound can react vigorously with strong oxidizing agents. Such reactions can be exothermic and may produce hazardous byproducts.[12]
-
Thermal Decomposition: At elevated temperatures, carbamates can undergo thermal decomposition. The specific decomposition products of this compound are not well-documented in readily available literature, but thermal decomposition of similar carbamates can yield isocyanates and alcohols.[13][14][15]
Emergency Procedures: A Validating Response System
In the event of an exposure or spill, a rapid and informed response is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | To dilute and remove the chemical from the skin to minimize irritation and potential absorption. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | To thoroughly rinse the chemical from the eyes and prevent serious damage. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | To avoid further damage to the esophagus. Medical professionals will determine the appropriate course of action. |
Spill Management and Waste Disposal
Proper containment and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.
Spill Response
-
Evacuate and Secure: In the case of a significant spill, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and solutions, must be treated as hazardous waste.
-
Segregation: Do not mix carbamate waste with incompatible materials, particularly strong acids.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the land disposal of carbamate wastes, which often involve treatment to meet specific standards before disposal.[16][17][18][19] Incineration is a common disposal method for many organic chemicals.[4]
Toxicological and Environmental Considerations
While acute toxicity data for this compound is not extensively detailed in publicly available literature, the toxicological profile can be inferred from its structural components. The primary concern is its irritant effect on the skin, eyes, and respiratory system.[3] The oral LD50 for some carbamates can be in the range that warrants a "harmful if swallowed" classification.[3][20][21]
The environmental fate of this compound is not well-studied. However, the biodegradability of N-Boc protected diamines can be variable.[22][23][24] As a precaution, it should be assumed that the compound and its byproducts may be harmful to aquatic life, and release into the environment must be strictly avoided.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its chemical properties and associated hazards. By moving beyond mere compliance with regulations to a deeper appreciation of the scientific principles that inform safety protocols, researchers can foster a culture of safety that protects themselves, their colleagues, and the environment. This guide serves as a foundational resource to support that endeavor, empowering scientists to navigate the synthesis landscape with confidence and care.
References
- 1. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 2. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 3. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensory irritation and pulmonary irritation of C3-C7 n-alkylamines: mechanisms of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of airway irritating aliphatic amines. Receptor activation mechanisms and predicted industrial exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensory and pulmonary irritation of aliphatic amines in mice: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 9. researchgate.net [researchgate.net]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdsearchlight.com [mdsearchlight.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 16. Amines, Aliphatic: Health Hazards [iloencyclopaedia.org]
- 17. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 18. epa.gov [epa.gov]
- 19. EPA Carbamate Waste Rule In Effect Now | Lion Technology [lion.com]
- 20. epa.gov [epa.gov]
- 21. journals.flvc.org [journals.flvc.org]
- 22. Toxicity and biodegradation of diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Aquatic toxicity and biodegradability of advanced cationic surfactant APA-22 compatible with the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Tert-butyl 2-aminopropylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous approved therapeutic agents.[1] Among the vast landscape of carbamate-containing scaffolds, Tert-butyl 2-aminopropylcarbamate emerges as a promising, yet underexplored, platform for the development of novel therapeutics. While its role as a synthetic precursor in the generation of anti-cancer, anti-AIDS, and analgesic compounds is acknowledged, a comprehensive exploration of the biological activities of its derivatives is conspicuously absent in the current literature.[1] This technical guide serves as a roadmap for researchers and drug development professionals, providing a structured approach to unlock the therapeutic potential of this versatile scaffold. By synthesizing established synthetic methodologies and extrapolating from the biological activities of structurally related compounds, this document outlines a clear pathway for the design, synthesis, and evaluation of novel this compound derivatives as potential anticancer, antimicrobial, and neuroprotective agents.
The this compound Scaffold: A Rationale for Exploration
The this compound core possesses several key features that make it an attractive starting point for drug discovery:
-
Bifunctionality: The presence of a Boc-protected amine and a primary amine allows for selective and sequential chemical modifications, enabling the synthesis of a diverse library of derivatives.
-
Chirality: The chiral center at the 2-position of the propyl chain can introduce stereospecific interactions with biological targets, potentially enhancing potency and selectivity.[1]
-
The Carbamate Linker: The carbamate group is a stable and effective linker, known to improve the pharmacokinetic properties of parent molecules and to participate in key interactions with biological targets.[1]
-
The Tert-butyl Group: This bulky, lipophilic group can influence solubility, membrane permeability, and metabolic stability, and can also engage in hydrophobic interactions within protein binding pockets.
These inherent characteristics provide a strong rationale for the systematic investigation of the biological activities of its derivatives.
Synthetic Strategy: Building a Library of Novel Derivatives
The synthesis of this compound derivatives can be approached in a systematic and efficient manner. The core scaffold itself is readily synthesized, and its derivatization can be achieved through well-established chemical transformations.
Synthesis of the Core Scaffold: (S)-Tert-butyl 2-aminopropylcarbamate
A common and efficient method for the synthesis of the chiral core scaffold, (S)-Tert-butyl 2-aminopropylcarbamate, starts from the readily available amino acid, (S)-alanine. This multi-step synthesis involves the protection of the amino group, reduction of the carboxylic acid, and subsequent activation and displacement to introduce the second amino group, which is then protected with a Boc group.
Experimental Protocol:
-
Boc Protection of (S)-Alanine: To a solution of (S)-alanine in a 1:1 mixture of dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction mixture at room temperature overnight. Acidify the solution and extract the product with an organic solvent.
-
Reduction of the Carboxylic Acid: The Boc-protected (S)-alanine is then reduced to the corresponding alcohol using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).
-
Mesylation of the Alcohol: The primary alcohol is converted to a better leaving group by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Azide Displacement: The mesylate is then displaced with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield the corresponding azide.
-
Reduction of the Azide: The azide is reduced to the primary amine via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
Final Boc Protection: The resulting diamine is then selectively protected at the newly formed primary amine with Boc₂O to yield (S)-Tert-butyl 2-aminopropylcarbamate.
Derivatization Strategies
With the core scaffold in hand, a diverse library of derivatives can be generated by targeting the free primary amine.
dot
Caption: Synthetic workflow for the core scaffold and its derivatives.
Potential Biological Activities and Screening Protocols
Based on the known activities of structurally similar carbamate derivatives, the following biological activities are proposed for exploration.
Anticancer Activity
The carbamate moiety is present in several anticancer drugs, and derivatives of aminopropanols have shown cytotoxic effects.[1]
Proposed Mechanism of Action: Potential mechanisms include the inhibition of tubulin polymerization, interference with DNA synthesis, or the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Derivative | R Group | Cancer Cell Line | IC₅₀ (µM) |
| 1a | Phenyl | MCF-7 | Data to be generated |
| 1b | 4-Chlorophenyl | MCF-7 | Data to be generated |
| 2a | Benzyl | A549 | Data to be generated |
| 2b | Naphthyl | A549 | Data to be generated |
Antimicrobial Activity
Carbamate derivatives have been reported to possess antibacterial and antifungal properties.
Proposed Mechanism of Action: Potential mechanisms could involve the disruption of the microbial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal, subculture from the wells with no visible growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.
Data Presentation:
| Derivative | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3a | Thiophene-2-carbonyl | Data to be generated | Data to be generated | Data to be generated |
| 3b | Furan-2-carbonyl | Data to be generated | Data to be generated | Data to be generated |
dot
Caption: A proposed workflow for biological screening.
Neuroprotective Activity
Carbamates are a key feature of several drugs used in the management of neurodegenerative diseases, such as rivastigmine for Alzheimer's disease.
Proposed Mechanism of Action: Potential neuroprotective mechanisms include the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), modulation of N-methyl-D-aspartate (NMDA) receptors, and antioxidant effects that mitigate oxidative stress.
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow for differentiation into a neuronal phenotype, if necessary.
-
Pre-treatment with Compounds: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the vehicle-treated, stressed cells.
Data Presentation:
| Derivative | R Group | Neuroprotection against H₂O₂ (%) at 10 µM |
| 4a | Indole-3-acetyl | Data to be generated |
| 4b | 4-Hydroxybenzoyl | Data to be generated |
Structure-Activity Relationship (SAR) and Future Directions
The systematic derivatization and biological evaluation of the this compound scaffold will enable the elucidation of key structure-activity relationships. By analyzing the data generated from the proposed screening protocols, researchers can identify the structural motifs that contribute to potency and selectivity for each biological activity. This information will be crucial for the rational design and optimization of lead compounds with improved therapeutic profiles.
Future work should focus on:
-
Expanding the derivative library: Synthesize a wider range of derivatives with diverse functionalities to comprehensively probe the chemical space.
-
In-depth mechanistic studies: For active compounds, conduct further assays to elucidate their precise mechanism of action.
-
In vivo evaluation: Test the most promising lead compounds in relevant animal models to assess their efficacy and pharmacokinetic properties.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive and actionable framework for the synthesis, screening, and optimization of its derivatives. By following the proposed experimental protocols and systematically analyzing the resulting data, researchers can unlock the full therapeutic potential of this versatile chemical entity and contribute to the development of new treatments for cancer, infectious diseases, and neurodegenerative disorders.
References
Physical properties like melting point and boiling point of Tert-butyl 2-aminopropylcarbamate.
An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-Aminopropylcarbamate
Abstract
This technical guide provides a focused examination of the critical physical properties of this compound, a chiral building block of significant interest to the pharmaceutical and organic synthesis sectors. As a mono-protected diamine, its utility in drug development hinges on a precise understanding of its physicochemical characteristics. This document consolidates available data on the melting and boiling points of its enantiomeric forms, details field-proven experimental protocols for their determination, and discusses the underlying chemical principles that govern these properties. The guide is intended for researchers, chemists, and drug development professionals who require reliable data and robust methodologies for the handling and characterization of this important synthetic intermediate.
Introduction: The Role of this compound in Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in modern organic chemistry, enabling the selective synthesis of complex molecules.[1] By masking the reactivity of an amine, the Boc group allows for chemical transformations at other molecular sites. This compound is a prime example of a strategically protected bifunctional molecule. It contains both a free primary amine, available for nucleophilic attack or amide bond formation, and a Boc-protected amine, which can be unveiled in a later synthetic step under mild acidic conditions.[2][3]
This "orthogonal" handle makes the molecule a valuable chiral precursor for a variety of pharmacologically active compounds, including agents for cancer and AIDS research.[2] A thorough understanding of its physical properties, such as melting and boiling points, is not merely academic; it is essential for purification, reaction condition optimization, process scale-up, and ensuring material purity. This guide provides the necessary data and experimental context for scientists working with this versatile compound.
Physicochemical Properties of this compound
The physical state and thermal transition points of this compound are key parameters for its practical application in a laboratory or manufacturing setting. It is crucial to distinguish between the specific enantiomers, as their physical properties may differ.
Molecular Identity and Structure
-
IUPAC Name: tert-butyl N-[(2S)-2-aminopropyl]carbamate (for the (S)-enantiomer)
-
Molecular Formula: C₈H₁₈N₂O₂[4]
| Identifier | (S)-Enantiomer | (R)-Enantiomer |
| CAS Number | 121103-15-9[4][6] | 333743-54-7[5] |
| PubChem CID | Not explicitly found | 45072491[7] |
Tabulated Physical Properties
Data from various suppliers indicate that both enantiomers of this compound are typically liquids or low-melting solids at room temperature.
| Property | Value | Notes | Source(s) |
| Appearance | Colorless to Yellow Liquid or Paste/Waxy Solid | The physical state can vary based on purity and ambient temperature. | [8] |
| Melting Point | Not Available (N/A) | Often listed as N/A, suggesting it is a liquid or has a melting point near or below standard room temperature. For comparison, the isomeric tert-butyl (3-aminopropyl)carbamate has a reported melting point of 22 °C. | [9] |
| Boiling Point | 263.7 ± 23.0 °C | This value is reported for the (S)-enantiomer at standard atmospheric pressure (760 mmHg). Carbamates can be thermally sensitive, and this likely represents a calculated or extrapolated value. |
The lack of a precise, consistently reported melting point suggests that for purity assessment, other analytical methods such as NMR spectroscopy or chromatography are more reliable. The high boiling point underscores the need for vacuum distillation for purification to prevent thermal decomposition.
Experimental Determination of Physical Properties
Accurate determination of physical properties is a cornerstone of chemical characterization. The following protocols are designed to provide reliable and reproducible results for carbamate compounds.
Melting Point Determination (for Low-Melting Solids)
The melting point of a pure crystalline solid is a sharp, characteristic temperature range (typically 0.5-1.0°C), while impurities depress and broaden this range.[10] This makes it an excellent indicator of purity.[11] For substances that are solids at or below room temperature, the capillary method is standard.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry sample onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to load a small amount of material.[12]
-
Packing the Sample: Tap the sealed end of the capillary on a hard surface to compact the sample into a dense column of 1-2 mm at the bottom.[12]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough value.
-
Accurate Determination: Cool the apparatus to at least 10-15 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium between the sample and the thermometer.[10]
-
Recording the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal liquefies (T2). The melting point is reported as the range T1-T2.[13]
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
Given the high boiling point of this compound, determination at atmospheric pressure risks decomposition. Therefore, measurement under reduced pressure is the preferred and most reliable method. The micro-boiling point technique is ideal for the small sample quantities typical in research and development.
Protocol: Micro-Boiling Point Determination under Reduced Pressure
-
Apparatus Setup: Place a small test tube (e.g., a Durham tube) containing 0.2-0.5 mL of the liquid sample into a Thiele tube or a similar heating apparatus filled with a suitable heating oil.
-
Capillary Insertion: Seal one end of a melting point capillary tube. Place the capillary into the sample tube with the open end down.
-
Vacuum Application: Connect the apparatus to a vacuum source and a manometer. Evacuate the system to the desired pressure (e.g., 10-20 mmHg). A stable, recorded pressure is critical for accuracy.
-
Heating: Begin heating the oil bath gently and with constant stirring to ensure uniform temperature distribution.[12]
-
Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is boiling at the applied pressure.
-
Temperature Reading: Stop heating and allow the apparatus to cool slowly. The point at which the bubble stream ceases and the liquid is drawn back into the capillary is the boiling point at that specific pressure. Record this temperature.
-
Pressure Correction: The observed boiling point can be corrected to the normal boiling point (at 760 mmHg) using a pressure nomograph or established rules of thumb (e.g., for every halving of pressure, the boiling point drops by about 10 °C).[14]
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
This compound is a liquid or low-melting solid with a high boiling point, necessitating vacuum distillation for purification. The data and protocols presented in this guide provide a reliable framework for its characterization. Adherence to these robust experimental methods ensures the generation of accurate and reproducible data, which is fundamental to successful outcomes in drug discovery and synthetic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. (S)-tert-butyl 2-aminopropylcarbamate | CAS: 121103-15-9 | ChemNorm [chemnorm.com]
- 7. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0 | Chemsrc [chemsrc.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 13. alnoor.edu.iq [alnoor.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Experimental protocol for the synthesis of Tert-butyl 2-aminopropylcarbamate.
An Application Note and Protocol for the Synthesis of Tert-butyl 2-aminopropylcarbamate
Introduction
This compound is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a carbamate-protected secondary amine, makes it an essential intermediate for the synthesis of complex molecules, including pharmaceutical agents, chiral ligands, and peptide nucleic acids (PNAs)[1]. The selective introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the two amino groups of 1,2-diaminopropane presents a common synthetic challenge: preventing the formation of the di-protected byproduct.
This application note provides a detailed, robust, and field-proven protocol for the selective mono-Boc protection of 1,2-diaminopropane. The methodology leverages the principle of in-situ mono-protonation to deactivate one amine group, thereby achieving high selectivity for the desired product. We will delve into the mechanistic rationale behind the protocol, provide step-by-step instructions, and outline the necessary safety and characterization procedures to ensure a reliable and reproducible synthesis.
Principle and Mechanistic Rationale
The core of this synthesis is the reaction of a nucleophilic amine with di-tert-butyl dicarbonate (Boc₂O), a reagent commonly referred to as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride[2][3]. This forms a tetrahedral intermediate which then collapses, eliminating a stable leaving group (tert-butoxycarbonate) to yield the N-Boc protected amine (a carbamate)[3].
The primary challenge in synthesizing this compound from 1,2-diaminopropane is achieving mono-protection. The two amine groups in the starting material, while structurally similar, possess slightly different basicities and steric environments. However, direct reaction with one equivalent of Boc₂O often leads to a statistical mixture of mono-protected, di-protected, and unreacted starting material.
To overcome this, our protocol employs a strategy of selective amine deactivation via in-situ mono-protonation [4][5][6]. By adding one equivalent of a strong acid, one of the two amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the Boc anhydride. The remaining free primary amine can then selectively react, leading to the desired mono-protected product in high yield[6].
Key strategies to further enhance selectivity include:
-
Low-Temperature Control: The reaction is initiated at 0 °C to manage its exothermic nature and slow down the reaction rate, which improves selectivity[4].
-
Slow Reagent Addition: Adding the Boc₂O solution dropwise prevents localized high concentrations of the reagent, further minimizing the risk of di-protection[4].
Experimental Workflow Diagram
The overall synthetic process is summarized in the workflow diagram below.
References
- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Tert-butyl 2-aminopropylcarbamate in Advanced Peptide Synthesis
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of tert-butyl 2-aminopropylcarbamate derivatives, specifically focusing on Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH), in solid-phase peptide synthesis (SPPS). This document provides in-depth protocols, the rationale behind methodological choices, and troubleshooting guidance to facilitate the synthesis of complex and modified peptides.
Introduction: The Strategic Advantage of Diaminopropionic Acid in Peptide Design
The non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) is a valuable building block in peptide chemistry, offering a primary amine on its side chain for a multitude of post-synthesis modifications.[1] The incorporation of Dap into a peptide sequence introduces a versatile handle for creating branched peptides, cyclic structures, and for conjugating various molecules such as fluorophores, drugs, or nucleic acids.[2][3][4] this compound, in the form of Boc-Dap-OH, is a key reagent in this context, particularly within the framework of Boc-based solid-phase peptide synthesis (Boc-SPPS).[5][6]
The strategic utility of Boc-Dap-OH is fully realized when an orthogonal protecting group is employed for the β-amino group.[4][7] This allows for the selective deprotection and modification of the side chain while the peptide remains anchored to the solid support and the Nα-terminus is still protected. A widely used derivative for this purpose is Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), which is the primary focus of the protocols detailed herein.[1][8]
Core Principle: The Power of Orthogonal Protection
The success of synthesizing complex, modified peptides hinges on the concept of orthogonal protection. This strategy utilizes protecting groups that can be removed under distinct chemical conditions.[1][9] In the case of Boc-Dap(Fmoc)-OH in Boc-SPPS, we have a powerful two-tiered system:
-
Nα-Boc Group: This acid-labile group protects the alpha-amine during peptide bond formation and is removed at the beginning of each synthesis cycle with a moderately strong acid like trifluoroacetic acid (TFA).[9][10]
-
Nβ-Fmoc Group: This base-labile group protects the side-chain amine. It is stable to the acidic conditions used for Boc deprotection but can be selectively removed using a mild base, typically piperidine in DMF, at any desired step in the synthesis.[1][8]
This orthogonality is crucial as it provides complete control over when and how the side chain is modified, enabling the synthesis of peptides with precisely engineered structures and functions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Boc Protection of 1,2-Diaminopropane
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of molecular design. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of primary and secondary amines, lauded for its stability across a wide range of non-acidic conditions and its facile, clean removal under mild acidic treatment.[1][2] 1,2-Diaminopropane, a small, chiral C3 building block, presents a common yet illustrative challenge in synthetic chemistry: the selective functionalization of one of its two nucleophilic primary amine groups. Uncontrolled reactions with electrophiles typically lead to a statistical mixture of mono- and di-substituted products, necessitating tedious and often inefficient purification steps.
This comprehensive guide provides detailed, field-proven protocols for both the selective mono-Boc protection and the exhaustive di-Boc protection of 1,2-diaminopropane. Beyond a mere recitation of steps, this document delves into the underlying chemical principles that govern the selectivity and efficiency of these transformations. The methodologies presented herein are designed to be robust and scalable, offering researchers, scientists, and drug development professionals a reliable toolkit for the controlled manipulation of this versatile diamine.
PART 1: Selective Mono-Boc Protection of 1,2-Diaminopropane
The selective protection of one of two equivalent functional groups is a persistent challenge in organic synthesis. For diamines such as 1,2-diaminopropane, achieving high yields of the mono-protected product is critical for its subsequent use in building more complex molecular architectures. The following protocol leverages the in-situ generation of a mono-hydrochloride salt to differentiate the two primary amines, thereby enabling the selective acylation of the remaining free amine.[3][4][5]
Scientific Rationale and Mechanism
The crux of this selective mono-protection strategy lies in the transient and controlled deactivation of one of the amine functionalities. By introducing one equivalent of an acid, typically hydrochloric acid generated in situ from a precursor like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂), a statistical equilibrium is established that favors the formation of the mono-protonated diamine.[3][6] The protonated ammonium group is no longer nucleophilic and thus, does not react with the electrophilic di-tert-butyl dicarbonate (Boc₂O). The remaining free amine, however, readily attacks the carbonyl of the Boc anhydride to form the desired mono-Boc-protected carbamate.[7][8]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the free amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the unreactive tert-butanol and carbon dioxide gas, providing a strong thermodynamic driving force for the reaction.[7]
Experimental Protocol: In-Situ Mono-protonation Method
This protocol describes a robust "one-pot" procedure for the selective mono-Boc protection of 1,2-diaminopropane.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 1,2-Diaminopropane | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics |
| Chlorotrimethylsilane (Me₃SiCl) | ≥98% | Alfa Aesar |
| Anhydrous Methanol (MeOH) | ≥99.8% | J.T. Baker |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR |
| Deionized Water | ||
| Diethyl Ether | ACS Grade |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flasks
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Safety Precautions:
-
1,2-Diaminopropane is corrosive and has a strong odor. Handle in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care in a fume hood.
-
Chlorotrimethylsilane is corrosive and reacts with moisture to release HCl gas; handle with extreme caution in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-diaminopropane (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approximately 10 mL per gram of diamine) to the flask.
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
In-Situ HCl Generation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate of the mono-hydrochloride salt may form.
-
Equilibration: Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete mono-protonation.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted Boc anhydride and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc-1,2-diaminopropane.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel using a gradient of dichloromethane and methanol is recommended.
Data Summary and Expected Results
| Parameter | Value |
| Molar Ratio (Diamine:Me₃SiCl:Boc₂O) | 1 : 1 : 1 |
| Typical Yield | 60-80% |
| Purity (crude) | >90% |
| Appearance | White to off-white solid or viscous oil |
Workflow Diagram
Caption: Workflow for selective mono-Boc protection of 1,2-diaminopropane.
PART 2: Di-Boc Protection of 1,2-Diaminopropane
For applications where both amine functionalities need to be masked, a di-protection strategy is employed. This is a more straightforward transformation that aims for complete conversion of the starting diamine to the di-Boc-protected product.
Scientific Rationale
In contrast to the selective mono-protection, the goal here is to ensure that both primary amine groups react with the Boc anhydride. This is achieved by using a molar excess of the protecting agent (di-tert-butyl dicarbonate) and a suitable base. The base, typically a non-nucleophilic amine such as triethylamine (Et₃N) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP), serves to deprotonate the initially formed ammonium carbamate intermediate, regenerating a free amine that can then react with a second molecule of Boc anhydride.[9] Using an excess of Boc anhydride ensures that the reaction is driven to completion.
Experimental Protocol: Exhaustive Di-protection
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 1,2-Diaminopropane | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics |
| Triethylamine (Et₃N) | ≥99.5% | Alfa Aesar |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| 1M Hydrochloric Acid (HCl) | ||
| Saturated Sodium Bicarbonate (NaHCO₃) | ||
| Brine | ||
| Anhydrous Magnesium Sulfate (MgSO₄) |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-diaminopropane (1.0 eq) in dichloromethane (DCM, approximately 20 mL per gram of diamine).
-
Base Addition: Add triethylamine (2.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (2.2 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-protected intermediate.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-Boc-1,2-diaminopropane.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.[10]
Data Summary and Expected Results
| Parameter | Value |
| Molar Ratio (Diamine:Boc₂O:Et₃N) | 1 : 2.2 : 2.2 |
| Typical Yield | >90% |
| Appearance | White crystalline solid |
Workflow Diagram
Caption: Workflow for the di-Boc protection of 1,2-diaminopropane.
Characterization of Protected Products
Confirmation of the successful synthesis of mono- and di-Boc-protected 1,2-diaminopropane is typically achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a large singlet at approximately 1.45 ppm, integrating to 9 protons for the mono-Boc product and 18 protons for the di-Boc product, is characteristic of the tert-butyl group. The chemical shifts of the methine (-CH-) and methylene (-CH₂-) protons of the propane backbone will also shift upon protection.
-
¹³C NMR: The presence of new signals around 79-80 ppm (quaternary carbon of the Boc group) and 156 ppm (carbonyl carbon of the carbamate) confirms the incorporation of the Boc protecting group.[6][11] The signals corresponding to the carbons of the 1,2-diaminopropane backbone will also exhibit characteristic shifts.[12]
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry will show the expected molecular ion peaks ([M+H]⁺) for the mono- and di-protected products.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Mono-protection: Significant di-protection observed. | Inaccurate stoichiometry of Me₃SiCl or Boc₂O. | Ensure precise measurement of reagents. Add Boc₂O solution slowly to avoid localized high concentrations. |
| Mono-protection: Low yield. | Incomplete reaction or loss during work-up. | Extend reaction time. Ensure pH is sufficiently basic (>12) during extraction. |
| Di-protection: Incomplete reaction (presence of mono-Boc product). | Insufficient Boc₂O or base. | Increase the equivalents of Boc₂O and Et₃N. Ensure the reaction is stirred for an adequate amount of time. |
| Oily product that is difficult to handle. | Product may be amorphous or contain impurities. | Attempt purification by column chromatography or try different recrystallization solvents.[10] |
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Di-tert-butyl_dicarbonate [chemeurope.com]
- 10. benchchem.com [benchchem.com]
- 11. 1,2-Diaminopropane(78-90-0) 13C NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Methods for the deprotection of the Boc group from Tert-butyl 2-aminopropylcarbamate.
An In-Depth Guide to the Deprotection of the Boc Group from Tert-butyl 2-aminopropylcarbamate
Introduction: The Role of the Boc Group in Modern Synthesis
In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the use of protecting groups is indispensable. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines, valued for its robustness and predictable reactivity.[1][2][3] Its steric bulk and electronic properties render it stable to a wide range of nucleophiles, bases, and hydrogenolysis conditions, allowing for selective transformations elsewhere in a molecule.[4][5] However, the true utility of the Boc group lies in its facile removal under acidic conditions, a process known as deprotection, which regenerates the free amine.[4][5]
This guide focuses on the deprotection of a specific and valuable building block: this compound. The resulting product, 1,2-diaminopropane, is a chiral precursor used in the synthesis of pharmaceuticals and as a component of chiral ligands in asymmetric catalysis.[6][7] As senior application scientists, our goal is to move beyond simple procedural lists. We will delve into the mechanistic underpinnings of Boc deprotection, explore the rationale behind common protocols, and provide detailed, field-proven methodologies to empower researchers in their synthetic endeavors.
The Mechanism and Principles of Boc Deprotection
Acid-Catalyzed Cleavage: A Step-by-Step Analysis
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[8] The process is efficient and typically proceeds at or below room temperature. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This step activates the group for cleavage.[1][3][8][9]
-
Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3][8][9] The stability of the tertiary carbocation is the primary thermodynamic driving force for this step.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][3][8][9] The evolution of CO₂ is a visual indicator that the reaction is proceeding. The newly liberated amine is then typically protonated by the excess acid in the medium to form an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Managing Side Reactions: The Role of Cation Scavengers
The generation of the electrophilic tert-butyl cation is a key feature of the deprotection mechanism, but it can also be a source of unwanted side reactions.[10] If the substrate or product contains nucleophilic functional groups (such as thiols, indoles, or other electron-rich aromatic systems), they can be alkylated by the tert-butyl cation.[5][10]
To mitigate this risk, "scavengers" are often added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate. Common scavengers include:
-
Anisole or Thioanisole: Trap the cation via Friedel-Crafts alkylation.[5]
-
Triethylsilane (TES): Reduces the cation to isobutane.[4]
-
Water: Can act as a scavenger, but its presence can sometimes complicate reactions and work-ups.
For a simple aliphatic substrate like this compound, scavengers are often not strictly necessary but are good practice if scaling up or if impurities are observed.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the deprotection of this compound to yield 1,2-diaminopropane. The choice of method often depends on the desired final salt form and the scale of the reaction.
Caption: Decision workflow for selecting a Boc deprotection method.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most common and reliable methods for Boc deprotection, valued for its speed and efficacy.[1][9][11] The product can be isolated as the trifluoroacetate salt or neutralized to yield the free diamine.
Materials and Equipment:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for substrates that may be sensitive to the exotherm of acid addition.
-
TFA Addition: Slowly add trifluoroacetic acid (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.[11] A common ratio is 1:1 TFA:DCM.[12] Gas evolution (CO₂) should be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.[11] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up Option A (Isolation of TFA Salt):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8]
-
To ensure complete removal of residual TFA, co-evaporate the residue 2-3 times by adding a solvent like toluene or DCM and removing it in vacuo.[13] The resulting product is the trifluoroacetate salt of 1,2-diaminopropane, which may be an oil or a solid.
-
-
Work-up Option B (Isolation of Free Amine):
-
Concentrate the reaction mixture in vacuo.
-
Carefully dilute the residue with DCM and transfer to a separatory funnel.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acid until CO₂ evolution ceases.[8] Check that the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM or another suitable organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1,2-diaminopropane as the free base.
-
Causality and Expertise:
-
Why DCM? DCM is an excellent solvent for both the starting material and the intermediate, but it is a suspected carcinogen and greener alternatives like 2-MeTHF or ethyl acetate should be considered where possible.[14]
-
Excess Acid: A large excess of TFA is used to drive the reaction to completion quickly and to act as the solvent in some cases.
-
Work-up Choice: Isolating the salt (Option A) is faster and avoids an aqueous work-up. Isolating the free base (Option B) is necessary if the amine is needed for a subsequent reaction that is incompatible with an acidic salt.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and is often preferred because the resulting hydrochloride salts are typically crystalline, free-flowing solids that are easier to handle and purify than the often-oily TFA salts.[15]
Materials and Equipment:
-
This compound
-
4M solution of HCl in 1,4-dioxane (commercially available)
-
Methanol (optional, to aid solubility)
-
Round-bottom flask with stir bar
-
Rotary evaporator
-
Diethyl ether or MTBE (for precipitation)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or suspend it directly in the HCl/dioxane solution.
-
Acid Addition: Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl) to the substrate at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.[16][17] Monitor by TLC. Often, the product hydrochloride salt will precipitate directly from the reaction mixture.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add a non-polar solvent such as cold diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is 1,2-diaminopropane dihydrochloride.
-
Causality and Expertise:
-
Why HCl/Dioxane? This reagent provides anhydrous acidic conditions that are highly effective for Boc cleavage.[16] Dioxane is a suspected carcinogen, and ethers like 2-MeTHF are increasingly used as replacements.[14]
-
Crystallinity: The formation of a stable, crystalline dihydrochloride salt is a major advantage of this method, simplifying purification by avoiding chromatography.
Data Summary and Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1–3 hours | 30 minutes – 2 hours |
| Product Form | TFA Salt (often oily) or Free Base | Dihydrochloride Salt (often crystalline) |
| Work-up | Evaporation +/- basic wash/extraction | Evaporation & precipitation |
| Key Advantage | Fast, highly effective, common | Crystalline product, easy isolation |
| Key Disadvantage | Product can be difficult to handle (oily) | Dioxane is a hazardous solvent |
References
- 1. jk-sci.com [jk-sci.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 7. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for Amide Coupling Reactions Using Tert-butyl 2-aminopropylcarbamate
Introduction: The Strategic Advantage of a Bifunctional Linker
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecules with precision and control is paramount. Tert-butyl 2-aminopropylcarbamate, a seemingly simple diamine derivative, emerges as a highly strategic building block for this purpose. Its structure, featuring a primary amine poised for nucleophilic attack and a secondary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group, offers a powerful tool for sequential and selective chemical modifications.
The primary amine serves as a reactive handle for amide bond formation, a cornerstone reaction in pharmaceutical sciences.[1] The Boc-protected amine, conversely, remains inert to most coupling conditions, allowing for its latent reactivity to be unveiled in a subsequent, controlled step.[2] This differential reactivity is the key to its utility, enabling its incorporation as a versatile linker in a variety of molecular architectures, from peptide analogues to complex heterocyclic systems.[3]
The Boc group's stability under basic and nucleophilic conditions, coupled with its clean, acid-labile nature, provides an orthogonal protection strategy essential for multi-step synthesis.[2][4] Deprotection with acids like trifluoroacetic acid (TFA) proceeds with the formation of volatile byproducts (isobutylene and carbon dioxide), simplifying purification and subsequent synthetic transformations.[5]
This guide provides a detailed exploration of the mechanistic principles and practical protocols for utilizing this compound in amide coupling reactions, offering researchers a reliable roadmap for its effective application.
Reaction Schematics and Mechanistic Insights
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxylic acid to overcome a high energy barrier. Coupling reagents transform the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine of this compound.
Caption: General overview of an amide coupling reaction.
Mechanism 1: Carbodiimide-Mediated Coupling (EDC/NHS)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous media and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct.[1][7] The addition of N-hydroxysuccinimide (NHS) intercepts the O-acylisourea to form a more stable, amine-reactive NHS-ester, significantly improving coupling efficiency and minimizing side reactions.[6][8]
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Use of Tert-butyl 2-aminopropylcarbamate in the synthesis of pharmaceuticals.
An Application Guide to the Strategic Use of Tert-butyl 2-aminopropylcarbamate in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. This versatile chiral building block is a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations, and detailed protocols that enable its effective use in modern drug discovery.
Foundational Understanding: The Molecular Advantage
This compound, particularly the (S)-enantiomer, is a bifunctional molecule prized for its unique structural attributes.[1][2] It provides a chiral 1,2-diaminopropane scaffold, a motif present in numerous biologically active compounds. Its utility is derived from the differential reactivity of its two amino groups: one is a free, nucleophilic primary amine, while the other is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This differential protection is the key to its role in controlled, sequential synthetic strategies.
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[3][4] It is stable under a wide range of basic and nucleophilic conditions but can be cleanly and efficiently removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[5][6]
Caption: Structure of (S)-Tert-butyl 2-aminopropylcarbamate.
The Chemistry of the Boc Group: A Chemist's Toolkit
Understanding the behavior of the Boc group is critical to leveraging this compound effectively.
Boc Group Installation
While the user of this guide will typically purchase the pre-protected molecule, it is instructive to know that the Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] This reaction selectively protects one amine, leaving the other available for subsequent reactions.
Boc Group Cleavage (Deprotection)
The removal of the Boc group is most commonly achieved with strong acids, such as trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM).[3][7][8]
The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes into carbon dioxide and isobutylene.
Caption: Mechanism of acid-catalyzed Boc deprotection and fate of the t-butyl cation.
Expert Insight: The formation of the tert-butyl cation is a critical event.[9] This highly reactive electrophile can cause undesirable side reactions by alkylating nucleophilic sites on the drug molecule, such as thiols (methionine, cysteine) or electron-rich aromatic rings (tryptophan).[8][9] To prevent this, scavengers like triisopropylsilane (TIS), anisole, or dithioethane are added to the cleavage cocktail to trap the cation.[7][8][9]
Applications & Protocols in Pharmaceutical Synthesis
The true power of this compound lies in its ability to facilitate the controlled, stepwise construction of complex molecules.
Application 1: As a Chiral Linker in Small Molecule Synthesis
This building block is ideal for synthesizing APIs where a chiral 1,2-diamine linker is required to correctly orient pharmacophores for optimal target binding. The synthetic strategy involves two key stages: functionalization of the free primary amine, followed by deprotection and subsequent reaction at the newly exposed amine.
Workflow Example: Synthesis of a Hypothetical Kinase Inhibitor Fragment
Caption: A sequential reaction workflow utilizing this compound.
Protocol 1: Acylation of the Primary Amine
This protocol describes the coupling of a carboxylic acid to the free primary amine of (S)-Tert-butyl 2-aminopropylcarbamate using standard peptide coupling reagents.
Rationale: Amide bond formation is a cornerstone of pharmaceutical synthesis. Using coupling reagents like EDCI/HOBt provides a mild and efficient method that minimizes side reactions and preserves stereochemical integrity.[10][11]
| Reagent/Parameter | Quantity/Value | Purpose |
| (S)-Tert-butyl 2-aminopropylcarbamate | 1.0 eq | Chiral Building Block |
| Carboxylic Acid (R-COOH) | 1.05 eq | Pharmacophore Fragment |
| EDCI (EDC) | 1.2 eq | Coupling Agent (Carbodiimide) |
| HOBt | 1.2 eq | Racemization Suppressor |
| Diisopropylethylamine (DIPEA) | 2.5 eq | Non-nucleophilic Base |
| Solvent | Anhydrous DMF or DCM | Reaction Medium |
| Temperature | 0 °C to Room Temp. | Control Reaction Rate |
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.05 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S)-Tert-butyl 2-aminopropylcarbamate (1.0 eq) and DIPEA (2.5 eq) in anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Validation: Monitor reaction completion by TLC or LC-MS to check for the disappearance of the starting amine.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Protocol 2: Boc Group Deprotection
This protocol details the standard procedure for removing the Boc protecting group to reveal the second amine for further functionalization.
Rationale: As discussed, TFA is the reagent of choice for its efficacy and volatility, which simplifies product isolation. The inclusion of a scavenger is a critical measure to ensure the integrity of the final product.[9]
Step-by-Step Methodology:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of substrate).
-
Add a scavenger, such as triisopropylsilane (TIS) (1.5 eq).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v with DCM). Gas evolution (CO₂) will be observed.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours.
-
Validation: Monitor the reaction by TLC or LC-MS. The product spot should be significantly more polar than the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting product is typically an amine-TFA salt, which can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃).
Application 2: Incorporation into Peptidomimetics via Solid-Phase Synthesis
This compound can be used as a non-standard residue in solid-phase peptide synthesis (SPPS) to introduce a chiral diamine linker into a peptide backbone, creating a peptidomimetic with potentially altered conformational properties and biological activity.[12] The synthesis follows the principles of Boc-based SPPS.[7]
Rationale: Boc-SPPS is particularly effective for synthesizing complex or hydrophobic sequences, as the repeated acidic deprotection steps keep the growing peptide chain protonated, which helps to disrupt intermolecular aggregation.[4]
General Boc-SPPS Cycle for Incorporating the Diamine
| Step | Reagents & Solvents | Purpose |
| 1. Resin Swelling | DCM | Prepares the solid support for reaction. |
| 2. Boc Deprotection | 50% TFA in DCM | Removes the N-terminal Boc group from the growing peptide chain.[7][8] |
| 3. Washing | DCM, IPA, DMF | Removes excess TFA and byproducts. |
| 4. Neutralization | 5-10% DIPEA in DCM/DMF | Converts the terminal ammonium salt to a free amine for coupling.[7] |
| 5. Coupling | (S)-Tert-butyl 2-aminopropylcarbamate , HATU/HBTU, DIPEA in DMF | Couples the primary amine of the diamine to the peptide chain. |
| 6. Washing | DMF, DCM | Removes excess reagents and byproducts. |
| 7. Capping (Optional) | Acetic Anhydride, DIPEA | Blocks any unreacted amines to prevent failure sequences. |
Validation: After the coupling step, a small sample of resin beads can be taken for a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines on the resin.[7][13]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the asymmetric synthesis of complex pharmaceuticals. Its value lies in the reliable and predictable chemistry of the Boc protecting group, combined with the chiral diamine core. By understanding the principles of its reactivity and applying robust, validated protocols, researchers can effectively incorporate this building block to construct novel drug candidates with high precision and control. This guide provides the foundational knowledge and practical methodologies to empower scientists in this endeavor.
References
- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols for the Selective Mono-Boc Protection of Diamines
Introduction: The Synthetic Challenge of Selective Monoprotection
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the differential functionalization of polyamines is a recurring and critical task. Symmetrical and unsymmetrical diamines are fundamental building blocks, but their dual reactivity often necessitates the protection of one amino group to allow for selective manipulation of the other. The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its broad stability in various reaction conditions and its facile removal under mild acidic conditions.[1][2] However, achieving selective mono-Boc protection of a diamine is a significant synthetic hurdle, often resulting in a statistical mixture of unprotected, mono-protected, and di-protected products.[1][3] This guide provides an in-depth exploration of the reaction conditions and strategic approaches to achieve high yields of mono-Boc protected diamines, grounded in mechanistic principles and supported by detailed, field-proven protocols.
Core Principles for Achieving Selectivity
The selective mono-protection of a diamine hinges on controlling the relative reactivity of the two amino groups. For symmetrical diamines, where both groups are electronically and sterically equivalent, selectivity is primarily governed by statistical and kinetic factors. For unsymmetrical diamines, inherent differences in basicity and steric hindrance can be exploited. The following principles are central to designing a successful mono-protection strategy:
-
Kinetic Control via Slow Addition: By adding the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), slowly to a solution of the diamine, the concentration of (Boc)₂O is kept low at all times. This statistically favors the reaction of one molecule of (Boc)₂O with one molecule of the diamine, minimizing the chance of a second protection event on the same diamine molecule.[1]
-
Statistical Control with Excess Diamine: Employing a large excess of the diamine can statistically favor the formation of the mono-protected product. However, this approach is often impractical and not cost-effective, especially when dealing with valuable or complex diamines.[1]
-
In Situ Deactivation by Mono-protonation: A highly effective and widely adopted strategy involves the in situ mono-protonation of the diamine. By adding one equivalent of an acid, one of the amino groups is converted into its ammonium salt, rendering it non-nucleophilic and effectively "protected" from reacting with the electrophilic (Boc)₂O.[3][4][5] The remaining free amino group can then be selectively protected.
Visualizing the Mono-protonation Strategy
The following diagram illustrates the logical workflow of the highly efficient mono-protonation strategy for achieving selective mono-Boc protection.
Caption: Workflow for selective mono-Boc protection via in situ mono-protonation.
Comparative Analysis of Reaction Conditions
The choice of reagents and conditions can significantly impact the yield and purity of the desired mono-Boc protected diamine. The following table summarizes various reported protocols, offering a comparative overview to guide experimental design.
| Diamine | Acid Source (1 eq.) | (Boc)₂O (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl | 1 | Anhydrous MeOH | 0 to RT | 1 | 66 | >99 | [3] |
| (1R,2R)-Cyclohexane-1,2-diamine | SOCl₂ | 1 | Anhydrous MeOH | 0 to RT | 1 | 41 | - | [3] |
| Ethylenediamine | HCl gas | 1 | MeOH/H₂O | 0 to RT | 0.5 | 87 | - | [4][6] |
| 1,3-Diaminopropane | HCl gas | 1 | MeOH/H₂O | 0 to RT | 0.5 | 75 | - | [6] |
| 1,4-Diaminobutane | HCl gas | 1 | MeOH/H₂O | 0 to RT | 0.5 | 65 | - | [6] |
| 1,6-Diaminohexane | HCl gas | 1 | MeOH/H₂O | 0 to RT | 0.5 | 74 | - | [6] |
| Piperazine | HCl gas | 1 | MeOH/H₂O | 0 to RT | 0.5 | 80 | - | [6] |
| 1,2-Propanediamine | Me₃SiCl | 1 | Anhydrous MeOH | 0 to RT | 1 | 72 | 98 | [5] |
Detailed Experimental Protocols
Protocol 1: Mono-Boc Protection of (1R,2R)-Cyclohexane-1,2-diamine via in situ HCl Generation
This protocol is a robust and highly selective "one-pot" procedure that utilizes chlorotrimethylsilane (Me₃SiCl) as a convenient source for the in situ generation of one equivalent of HCl.[3][5]
Materials:
-
(1R,2R)-Cyclohexane-1,2-diamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a round-bottom flask containing (1R,2R)-cyclohexane-1,2-diamine (1.0 eq), add anhydrous methanol under an inert atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form.[3]
-
Allow the reaction mixture to warm to room temperature.
-
Add a small amount of water (e.g., 1 mL for a ~1g scale reaction) followed by a solution of (Boc)₂O (1.0 eq) in methanol.[3]
-
Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.[3]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[3]
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc protected diamine.[3]
Protocol 2: Direct Mono-Boc Protection of Ethylenediamine
This method relies on the slow addition of (Boc)₂O to an excess of the diamine to favor mono-substitution. While straightforward, it may require more careful optimization to minimize di-protection compared to the mono-protonation strategy.[1]
Materials:
-
Ethylenediamine
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (e.g., 6 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.[1]
-
Dissolve di-tert-butyl dicarbonate (1.0 eq) in dichloromethane and place it in a dropping funnel.
-
Add the (Boc)₂O solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the (Boc)₂O is consumed.
-
Wash the reaction mixture with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography to separate the mono-Boc product from any di-Boc byproduct and unreacted diamine.[1]
Mechanism of Boc Protection
The protection reaction proceeds via a nucleophilic attack of the free amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate anhydride.[2] The subsequent collapse of the tetrahedral intermediate results in the formation of the stable tert-butoxycarbonyl (Boc) derivative, with tert-butanol and carbon dioxide as byproducts.
Caption: Simplified mechanism of amine protection with (Boc)₂O.
Troubleshooting and Key Considerations
-
Di-protection: The primary side reaction is the formation of the di-Boc protected diamine. This can be minimized by using the mono-protonation strategy, ensuring slow addition of (Boc)₂O, and maintaining low reaction temperatures.
-
Reagent Purity: The purity of the diamine and reagents is crucial. Me₃SiCl is moisture-sensitive and should be handled under anhydrous conditions.[3]
-
Workup: The basic workup (pH > 12) is essential to deprotonate the ammonium salt of the mono-Boc protected product, allowing for its extraction into an organic solvent.[3]
-
Safety: Di-tert-butyl dicarbonate is a lachrymator. Chlorotrimethylsilane and thionyl chloride are corrosive and react with moisture to release HCl gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][3]
Conclusion
The selective mono-Boc protection of diamines is a foundational transformation in modern organic synthesis. While direct protection can be challenging, the development of strategies such as in situ mono-protonation has provided chemists with reliable and high-yielding protocols. By understanding the underlying principles of selectivity and carefully controlling reaction parameters, researchers can efficiently prepare these valuable synthetic intermediates. The methods described herein offer a robust starting point for the selective protection of a wide range of diamines, empowering further synthetic explorations in drug discovery and materials science.
References
A Practical Guide to the Large-Scale Synthesis of Optically Active Tert-butyl 2-aminopropylcarbamate
Abstract
Optically active tert-butyl 2-aminopropylcarbamate is a critical chiral building block in modern medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures with defined stereochemistry. The primary challenge in its synthesis is the efficient and scalable production of a single enantiomer. This guide provides a detailed, field-proven methodology for the large-scale synthesis of this compound, focusing on the robust and industrially viable strategy of chiral resolution of racemic 1,2-diaminopropane followed by selective mono-Boc protection. We will delve into the causality behind experimental choices, provide step-by-step protocols for synthesis and quality control, and address key considerations for process scale-up and safety.
Introduction: Strategic Approach to Chiral Synthesis
The target molecule, this compound, possesses a stereocenter at the second carbon, making its stereoselective synthesis paramount for its application in pharmaceuticals. While several asymmetric synthesis strategies exist for producing chiral 1,2-diamines, many involve complex catalytic systems or starting materials that are not economically viable for large-scale production.[1][2][3]
The most pragmatic and widely adopted industrial approach begins with racemic 1,2-diaminopropane, a readily available and inexpensive starting material produced via the ammonolysis of 1,2-dichloropropane.[4][5] The core strategy detailed in this guide involves two key stages:
-
Chiral Resolution: Separation of the racemic 1,2-diaminopropane into its constituent (R)- and (S)-enantiomers via diastereomeric salt formation. This classical technique remains one of the most effective methods for obtaining enantiopure materials on a large scale.[6][7]
-
Selective Mono-Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto only one of the two amino functionalities of the resolved diamine. This requires carefully controlled reaction conditions to prevent the formation of the di-protected byproduct.
This two-stage process provides a reliable and scalable pathway to the desired optically active product.
Diagram 1: High-level synthetic workflow.
Protocol I: Chiral Resolution of Racemic 1,2-Diaminopropane
Principle of Resolution: This process hinges on the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility). By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. The difference in their solubility allows for their separation by fractional crystallization.[6][7]
Choice of Resolving Agent: While various chiral acids can be used, L-(+)-tartaric acid is a cost-effective and highly efficient choice for resolving 1,2-diaminopropane and is readily available in bulk quantities.[5]
Detailed Protocol 2.1: Formation and Isolation of the Diastereomeric Salt
This protocol details the isolation of the (R)-1,2-diaminopropane enantiomer. The (S)-enantiomer can be recovered from the mother liquor.
-
Preparation: In a suitable glass-lined reactor equipped with a temperature probe and overhead stirrer, dissolve L-(+)-tartaric acid (1.0 eq.) in methanol. For every 1 kg of tartaric acid, use approximately 5-7 L of methanol. Heat the mixture gently to 50-60°C to ensure complete dissolution.
-
Amine Addition: In a separate vessel, dissolve racemic 1,2-diaminopropane (1.0 eq.) in methanol (approx. 2 L per kg of diamine). Slowly add this solution to the warm tartaric acid solution over 30-60 minutes. Causality: A controlled addition rate is crucial to prevent localized supersaturation and ensure the formation of well-defined, easily filterable crystals.
-
Crystallization: After the addition is complete, slowly cool the mixture to room temperature over 2-4 hours. A white precipitate of the (R)-1,2-diaminopropane-(+)-tartrate salt will form. Further cool the slurry to 0-5°C and hold for at least 2 hours to maximize the yield of the less soluble diastereomer.
-
Isolation: Filter the crystalline precipitate using a centrifuge or filter press. Wash the filter cake with a small amount of cold methanol to remove residual mother liquor containing the more soluble (S)-diamine salt.
-
Drying: Dry the isolated salt under vacuum at 40-50°C until a constant weight is achieved.
Detailed Protocol 2.2: Liberation of (R)-1,2-Diaminopropane
-
Salt Dissolution: Dissolve the dried diastereomeric salt in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath to below 10°C. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the solution is >13.[5] Causality: This deprotonates the ammonium salt, liberating the free diamine. The reaction is exothermic and requires cooling to prevent loss of the volatile diamine product.
-
Extraction: Extract the liberated (R)-1,2-diaminopropane from the aqueous solution using an appropriate organic solvent, such as dichloromethane (DCM) or tert-butyl methyl ether (MTBE). Perform at least three extractions to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiopure (R)-1,2-diaminopropane as a colorless liquid.
References
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. rua.ua.es [rua.ua.es]
- 3. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to optimize the reaction yield for Tert-butyl 2-aminopropylcarbamate synthesis.
Welcome to the technical support center for the synthesis of Tert-butyl 2-aminopropylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols to improve your outcomes.
Question 1: Why is my reaction yield of this compound consistently low?
A low yield of the desired mono-Boc protected product is often due to the formation of the di-Boc protected byproduct and incomplete reaction of the starting material, 1,2-diaminopropane. The two primary amino groups of 1,2-diaminopropane have similar nucleophilicity, leading to a statistical mixture of mono- and di-protected products.[1]
Core Issue: Lack of selectivity in the Boc protection reaction.
Solutions:
-
Stoichiometric Control of the Diamine: A common strategy to favor mono-protection is to use a large excess of the diamine relative to the di-tert-butyl dicarbonate ((Boc)₂O). However, this approach can be wasteful if the diamine is valuable.[2]
-
In Situ Mono-protonation: A more efficient method involves the selective deactivation of one amino group by protonation. By adding one equivalent of a strong acid, one of the amino groups is protonated to form an ammonium salt, rendering it non-nucleophilic. The remaining free amino group can then react with (Boc)₂O to selectively form the mono-protected product.[3][4][5]
Experimental Protocol: Selective Mono-Boc Protection via In Situ HCl Generation [3][4]
-
Dissolve 1,2-diaminopropane (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise to the solution. This will generate one equivalent of HCl in situ.
-
Allow the reaction mixture to stir for 30 minutes at 0 °C to ensure complete mono-protonation.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in anhydrous methanol dropwise to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and adjust the pH to >12 with a base such as NaOH.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Flow Chemistry Approach: For precise control over stoichiometry and reaction time, flow chemistry can be employed. This technique allows for the rapid mixing of reagents and immediate quenching of the reaction, which can significantly improve the selectivity for the mono-Boc protected product.[1]
Question 2: I am observing a significant amount of di-Boc protected byproduct. How can I minimize its formation?
The formation of di-tert-butyl 2-aminopropylcarbamate occurs when the initially formed mono-protected product reacts with a second molecule of (Boc)₂O. This is more likely to happen if there is a localized excess of (Boc)₂O or if the reaction conditions favor the deprotonation of the carbamate N-H.
Causality: The mono-Boc protected product still possesses a nucleophilic nitrogen, which can compete with the starting diamine for the Boc-protecting agent.
Mitigation Strategies:
-
Controlled Addition of (Boc)₂O: Add the (Boc)₂O solution slowly and dropwise to the reaction mixture containing the diamine. This helps to maintain a low concentration of the protecting agent, favoring the reaction with the more nucleophilic free diamine over the less nucleophilic mono-protected product.
-
Avoid Strong Bases: While a base is often used in Boc protections, strong, non-nucleophilic bases can deprotonate the carbamate N-H of the mono-protected product, increasing its nucleophilicity and promoting di-protection. If a base is necessary, a milder base like sodium bicarbonate is preferable.
-
Use of Alternative Boc Reagents: Consider using alternative Boc-protecting agents like tert-butyl chloroformate or tert-butyl phenyl carbonate, which can offer different reactivity profiles and may improve selectivity under certain conditions.[6][7]
Question 3: How can I effectively purify this compound from the reaction mixture?
Purification can be challenging due to the similar polarities of the starting diamine, the mono-Boc, and the di-Boc products.
Purification Workflow:
-
Acid-Base Extraction: This is a crucial first step to separate the basic starting material and product from non-basic impurities.
-
After the reaction, dilute the mixture with an organic solvent and wash with a dilute acid solution (e.g., 1 M HCl). The unreacted diamine and the mono-Boc product will be protonated and move to the aqueous layer. The di-Boc product, being less basic, will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the mono-Boc product and any unreacted diamine.
-
-
Chromatography: Column chromatography is often necessary for final purification.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically effective. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to prevent tailing of the amine products on the silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct route is the selective mono-N-Boc protection of 1,2-diaminopropane using di-tert-butyl dicarbonate ((Boc)₂O).[6] Alternative methods include starting from chiral precursors like (S)-alanine, which involves protection of the amino group followed by reduction of the carboxylic acid.[6]
Q2: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting materials and the formation of products. Use a suitable staining agent like ninhydrin to visualize the amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the molecular weights of the products, confirming the formation of the desired compound and potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the ratio of mono-Boc to di-Boc product in the reaction mixture.[8] A reverse-phase C18 column is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for assessing its purity.
Q3: What are the critical safety precautions to consider during this synthesis?
-
1,2-Diaminopropane: Is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is a solid that can cause skin and eye irritation. Avoid inhalation of dust.
-
Chlorotrimethylsilane (Me₃SiCl): Is a corrosive and flammable liquid that reacts with moisture to produce HCl gas. Handle with extreme care in a fume hood.
-
Solvents: Use flammable solvents like methanol and dichloromethane in a fume hood away from ignition sources.
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction for the synthesis of this compound and the competing side reaction leading to the di-protected byproduct.
Caption: Reaction scheme for this compound synthesis.
Data Summary
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1:1 ratio of 1,2-diaminopropane (mono-protonated) to (Boc)₂O | Maximizes selectivity for the mono-protected product.[3][4] |
| Solvent | Anhydrous Methanol | Good solubility for reactants and facilitates in situ HCl generation.[1][3][4] |
| Temperature | 0 °C to Room Temperature | Low temperature for the addition of reagents helps to control the reaction rate and improve selectivity. |
| Purification | Acid-Base Extraction followed by Column Chromatography | Effectively separates the basic products from the di-Boc byproduct and other impurities. |
| Monitoring | TLC, LC-MS, HPLC | Provides real-time information on reaction progress and product distribution.[8] |
References
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. sciforum.net [sciforum.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tert-butyl 2-aminopropylcarbamate via Column Chromatography
Welcome to the technical support center for the purification of tert-butyl 2-aminopropylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the column chromatography purification of this versatile, Boc-protected diamine.
Introduction: The Nuances of Purifying a Boc-Protected Amine
This compound is a foundational building block in multi-step organic synthesis. The presence of both a primary amine and a Boc-protected amine within the same molecule presents a unique set of purification challenges. While column chromatography is the go-to method for its purification, success hinges on a clear understanding of the compound's chemical properties and a systematic approach to troubleshooting. This guide provides practical, field-tested solutions to common issues.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format, explaining the underlying causes and providing actionable solutions.
Problem 1: My compound is streaking or tailing excessively on the TLC plate and the column.
Root Cause Analysis: Tailing is often indicative of undesirable interactions between the analyte and the stationary phase (silica gel). The free primary amine group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor peak shape and difficult separation.
Solution:
-
Deactivate the Silica Gel: Before preparing your slurry, you can deactivate the silica gel by treating it with a small amount of a basic modifier. A common and effective method is to use triethylamine (TEA).
-
Protocol: Prepare your chosen eluent (e.g., a mixture of dichloromethane and methanol). Add 0.5-1% triethylamine to the eluent. Use this modified eluent to pack your column and as the mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica, minimizing tailing.
-
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase.
Problem 2: I'm observing a new, more polar spot on my TLC plate after spotting my sample, suggesting decomposition.
Root Cause Analysis: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3][4][5] Silica gel is inherently acidic and can cause partial deprotection of your this compound, leading to the formation of the free diamine as an impurity.
Solution:
-
Neutralize Your Sample: If your crude product is from a reaction that was worked up under acidic conditions, ensure all residual acid is removed before loading it onto the column. A bicarbonate wash during the workup is crucial.
-
Use Deactivated Silica: As mentioned in the previous point, using an eluent containing a small amount of triethylamine will help to neutralize the acidity of the silica gel and prevent on-column decomposition.[2]
-
Minimize Contact Time: Work efficiently. The longer your compound is in contact with the silica gel, the greater the chance of decomposition.[2]
Problem 3: My compound has poor solubility in the eluent, making it difficult to load onto the column.
Root Cause Analysis: this compound is a relatively polar molecule and may have limited solubility in non-polar solvents commonly used for column chromatography.[3][6] Loading the sample in a large volume of a strong solvent can lead to band broadening and poor separation.
Solution: Dry Loading
Dry loading is the preferred method when dealing with compounds that have poor solubility in the initial eluent.[7]
Experimental Protocol for Dry Loading:
-
Dissolve your crude this compound in a suitable solvent in which it is readily soluble (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently tap the side of the column to settle the powder and create a uniform layer.
-
Add a thin layer of sand on top of your dry-loaded sample to prevent disturbance when adding the eluent.
-
Proceed with the elution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A common starting point for Boc-protected amines is a mixture of a non-polar and a polar solvent. Based on literature precedents for similar compounds, effective solvent systems include:
-
Dichloromethane (DCM) and Methanol (MeOH): Start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 10%). A gradient of 2-5% MeOH in DCM is often effective.
-
Ethyl Acetate (EtOAc) and Hexanes/Petroleum Ether: A gradient of 20-50% ethyl acetate in hexanes can also be effective.[8]
Pro-Tip: Always develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation on the column.
Q2: How can I visualize this compound on a TLC plate?
Since this compound lacks a strong chromophore, UV visualization can be challenging. The primary amine, however, allows for effective visualization using specific stains:
-
Ninhydrin Stain: This is the most common and effective stain for primary amines. After dipping the TLC plate in the ninhydrin solution and gently heating it, the primary amine will appear as a distinct purple or pink spot.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with the carbamate group and can also be used for visualization.
Q3: My compound is not coming off the column, even after I've flushed with a very polar solvent system. What could be the problem?
There are several possibilities:
-
Decomposition: As discussed, the compound may have decomposed on the column.[2]
-
Strong Adsorption: The primary amine may have irreversibly adsorbed to the silica gel. This is more likely if the silica was not deactivated.
-
Precipitation: If you drastically changed the solvent polarity, your compound may have precipitated at the top of the column.
Troubleshooting Steps:
-
Check for Decomposition: If possible, carefully collect the silica from the top of the column, extract it with a strong polar solvent like methanol, and analyze the extract by TLC or LC-MS to see if you can identify any product or degradation products.
-
Future Prevention: In subsequent runs, ensure the silica is deactivated with triethylamine.
Q4: Can I use reverse-phase chromatography to purify this compound?
Yes, reverse-phase chromatography is a viable option, especially for polar compounds.
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive.
-
Additive: To improve peak shape, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. However, be mindful of the Boc group's lability to strong acids. A buffer system to maintain a neutral pH might be a safer alternative.[3]
Data Summary and Visualization
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Stationary Phase Additive | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing tailing and decomposition. |
| Eluent System 1 | Dichloromethane/Methanol | Good for a range of polarities. |
| Eluent System 2 | Ethyl Acetate/Hexanes | A less polar alternative. |
| Loading Method | Dry Loading | Ideal for compounds with limited solubility in the eluent.[7] |
| TLC Visualization | Ninhydrin Stain | Highly specific for the primary amine. |
Diagram 1: Workflow for Troubleshooting Tailing in Column Chromatography
Caption: Troubleshooting workflow for peak tailing of amines.
Diagram 2: Logic for Choosing a Loading Method
Caption: Decision tree for selecting the appropriate column loading method.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Strategies to Prevent Di-Boc Formation During 1,2-Diaminopropane Protection
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges associated with the selective mono-N-Boc protection of 1,2-diaminopropane and the prevention of di-Boc byproduct formation.
Introduction: The Challenge of Selective Mono-Protection
1,2-Diaminopropane is a valuable chiral building block in organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[1][2] However, the selective protection of one of the two amino groups in 1,2-diaminopropane presents a significant challenge, often resulting in a mixture of the desired mono-protected product, the undesired di-protected byproduct, and unreacted starting material.[3] This guide will explore proven strategies to maximize the yield of the mono-Boc product while minimizing di-Boc formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a significant amount of di-Boc protected 1,2-diaminopropane. What are the primary causes?
A1: The formation of the di-Boc byproduct is a common issue and typically arises from one or more of the following factors:
-
Stoichiometry of Boc Anhydride ((Boc)₂O): Using a large excess of (Boc)₂O is the most direct cause of di-protection. Once the mono-Boc product is formed, it can react again with the excess anhydride.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the second Boc protection, leading to more di-Boc product.
-
Rate of Addition: Rapid addition of (Boc)₂O creates localized high concentrations, promoting the di-protection of the diamine.
-
Choice of Base: The presence of a strong base can deprotonate the carbamate proton of the mono-Boc product, increasing its nucleophilicity and making it more susceptible to a second reaction with (Boc)₂O.
Q2: How can I improve the selectivity for the mono-Boc product?
A2: Several strategies can be employed to enhance the selectivity for mono-protection. The most effective methods often involve modulating the reactivity of one of the amine groups.
One highly successful approach is the in situ mono-protonation of the diamine. By adding one equivalent of an acid (like HCl), one of the amino groups is converted to its ammonium salt, rendering it non-nucleophilic and unreactive towards (Boc)₂O.[4][5][6] The remaining free amine can then be selectively protected.
Key Strategies to Enhance Mono-Boc Selectivity:
-
Controlled Stoichiometry: Use a slight excess or an equimolar amount of (Boc)₂O relative to the diamine (typically 1.0 to 1.1 equivalents).
-
Low Temperature: Perform the reaction at reduced temperatures (0 °C to room temperature) to control the reaction rate and improve selectivity.[3]
-
Slow Addition: Add the (Boc)₂O solution dropwise over an extended period to maintain a low concentration of the anhydride in the reaction mixture.
-
Mono-Protonation: Utilize one equivalent of an acid to selectively deactivate one of the amino groups.
Troubleshooting Guide: A Logic Flow for Optimizing Your Reaction
This flowchart provides a step-by-step approach to troubleshoot and optimize the mono-Boc protection of 1,2-diaminopropane.
Caption: Troubleshooting workflow for minimizing di-Boc formation.
Experimental Protocols
Protocol 1: Mono-Boc Protection via In Situ Mono-Protonation with an HCl Source
This method is highly recommended for achieving good yields of the mono-protected product.[4][7][8] An in situ source of HCl, such as chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂), is often preferred over gaseous HCl for convenience and accurate stoichiometry.[7][8]
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. redalyc.org [redalyc.org]
How to improve selectivity in the mono-protection of unsymmetrical diamines.
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selective amine protection. The mono-protection of unsymmetrical diamines is a frequent challenge where achieving high selectivity is critical for the success of multi-step synthetic routes.
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven methodologies to help you troubleshoot common issues and build a robust understanding of the controlling factors. This guide provides direct answers to practical problems and foundational questions, ensuring your experimental design is both efficient and effective.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter at the bench. Each answer provides a diagnosis of the potential cause and a step-by-step protocol for resolution.
Q1: My reaction is yielding a mixture of di-protected, mono-protected, and unreacted diamine. How can I improve the selectivity for the mono-protected product?
A1: This is the most common issue in diamine protection and typically results from the mono-protected product having comparable or higher reactivity than the starting diamine. The key is to modulate the relative reactivity of the species in solution. Here are the primary strategies to enhance mono-selectivity:
Cause & Solution 1: High Reactant Concentration
-
Causality: A high local concentration of the protecting agent (e.g., Boc-anhydride) increases the statistical probability of a second reaction with the already mono-protected diamine.
-
Troubleshooting Protocol:
-
Dilution & Slow Addition: Dissolve your diamine in a suitable anhydrous solvent (e.g., Dichloromethane, Methanol).[1] Cool the solution to 0 °C in an ice bath.
-
Dissolve one equivalent of the protecting agent in the same solvent.
-
Add the protecting agent solution dropwise to the stirred diamine solution over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring the initial reaction with the more abundant starting material.[1]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the mono- and di-protected products. Stop the reaction once the optimal ratio is achieved.
-
Cause & Solution 2: The Two Amine Groups Have Similar Reactivity
-
Causality: If the electronic and steric environments of the two amines are very similar, statistical protection is likely. To overcome this, you must artificially create a large difference in reactivity. The most effective method is in situ mono-protonation.
-
Troubleshooting Protocol (The Mono-Protonation Method):
-
Principle: By adding one equivalent of a strong acid, you can selectively protonate the more basic/nucleophilic amine, rendering it unreactive to the electrophilic protecting agent. The less basic amine remains free to react.[2][3][4]
-
Procedure:
-
Dissolve the diamine (1 eq.) in an anhydrous solvent like methanol at 0 °C.
-
Slowly add one equivalent of an HCl source (e.g., Me₃SiCl, which generates HCl in situ, or a pre-titrated solution of HCl in an organic solvent).[2]
-
Stir the mixture for 15-30 minutes to allow for equilibration and formation of the ammonium salt.
-
Add one equivalent of the protecting agent (e.g., (Boc)₂O) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Upon completion, perform an aqueous workup, neutralizing the acid with a base (e.g., NaOH or NaHCO₃) to deprotonate the protected amine salt for extraction.[2]
-
-
Q2: The wrong amine in my unsymmetrical diamine is being protected. How do I control the regioselectivity?
A2: This is a question of controlling chemoselectivity, which is governed by the interplay between steric and electronic effects. The outcome depends on both the substrate and the protecting group you choose.
Cause & Solution 1: You are using a small protecting group, and the reaction is under electronic control.
-
Causality: Small, highly reactive protecting agents (like acetyl chloride or Boc-anhydride) will preferentially react with the most nucleophilic amine. Nucleophilicity is increased by electron-donating groups (e.g., alkyl chains) and decreased by electron-withdrawing groups (e.g., aromatic rings).[5][6] Primary amines are generally more nucleophilic than secondary amines, but this can be modulated by electronic factors.[5]
-
Troubleshooting Strategy: To protect the less nucleophilic amine, you must switch to a strategy that relies on steric hindrance.
Cause & Solution 2: You need to favor reaction at the less sterically hindered amine.
-
Causality: Steric hindrance describes the physical bulk around a reactive center. A large, bulky protecting group will react much faster with the amine that has more physical space around it.[7][8] This is a powerful tool for directing selectivity.
-
Troubleshooting Protocol (Using a Bulky Protecting Group):
-
Choose a Bulky Group: The trityl (Trt) group is exceptionally bulky and is a classic choice for selectively protecting a primary amine in the presence of a secondary amine, or a less hindered primary amine over a more hindered one.[9][10][11]
-
Procedure:
-
Dissolve the diamine in an anhydrous solvent like pyridine or DCM with a non-nucleophilic base (e.g., triethylamine, TEA).
-
Add one equivalent of Trityl chloride (Trt-Cl) portion-wise at room temperature.
-
The bulky Trt-Cl will selectively react with the sterically accessible amine.[12]
-
Monitor the reaction by TLC. The tritylated product will be significantly less polar.
-
-
Deprotection: The trityl group is acid-labile and can be easily removed with mild acid (e.g., trifluoroacetic acid (TFA) in DCM) without affecting other groups like Boc or Cbz.[10][12]
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader concepts to help you design your experiments from the ground up.
Q3: How do I choose the right protecting group for my specific unsymmetrical diamine?
A3: The choice depends on three factors: the inherent properties of your diamine (sterics/electronics), the desired regioselectivity, and the orthogonality required for your overall synthetic plan.
| Protecting Group | Structure | Introduction Conditions | Removal Conditions | Selectivity Profile & Best Use Case |
| Boc (tert-Butoxycarbonyl) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | (Boc)₂O, base (e.g., TEA, NaOH) in solvents like DCM, MeOH, H₂O.[13] | Strong acid (TFA, HCl).[13] | General Purpose: Not inherently selective. Selectivity must be enforced by reaction conditions (e.g., mono-protonation).[3][4] |
| Cbz (Benzyloxycarbonyl) |
| Cbz-Cl, base (e.g., NaHCO₃) in H₂O or organic solvent.[14][15] | Catalytic Hydrogenolysis (H₂, Pd/C).[15] Stable to acid/base. | Orthogonal Strategy: Useful when acid/base-labile groups are present. Selectivity also depends on reaction conditions. |
| Trt (Trityl) |
| Trt-Cl, base (e.g., TEA, pyridine) in DCM.[11][12] | Mild acid (TFA, AcOH).[12] Very acid-sensitive. | Steric Control: Excellent for selectively protecting the least sterically hindered amine (e.g., primary over secondary).[9][11] |
Decision-Making Diagram:
Q4: What is the difference between kinetic and thermodynamic control in this context?
A4: These concepts relate to which product is favored under different reaction conditions.
-
Kinetic Control: This regime favors the product that is formed fastest. Reactions under kinetic control are typically run at low temperatures and are irreversible.[16] In diamine protection, the kinetic product arises from the reaction at the most nucleophilic/least sterically hindered amine. Strategies like slow addition at 0 °C are designed to isolate the kinetic mono-protected product.
-
Thermodynamic Control: This regime favors the most stable product. It requires reversible reaction conditions or conditions that allow for equilibration (e.g., higher temperatures, longer reaction times). In the context of protection, this is less commonly used to control initial selectivity but can be a factor if protecting group migration is possible.
For mono-protection, you are almost always operating under kinetic control to prevent the second, thermodynamically favorable di-protection reaction from occurring.
Q5: Are there alternatives to Boc-anhydride or Cbz-chloride that offer better selectivity?
A5: Yes. The choice of the protecting agent itself can influence selectivity. A notable example is the use of alkyl phenyl carbonates .
-
Method: Reacting the diamine with one equivalent of an alkyl phenyl carbonate (e.g., tert-butyl phenyl carbonate for Boc protection) in a solvent like ethanol can provide high yields of the mono-protected product without needing a large excess of the diamine.[17]
-
Causality: These reagents are generally less reactive than anhydrides or chloroformates, which enhances the kinetic discrimination between the two amine sites. The reaction often produces phenol as a byproduct, which is less reactive and easier to handle than the byproducts of traditional methods. This method has shown excellent selectivity for protecting a primary amine on a primary carbon in the presence of a primary amine on a secondary or tertiary carbon.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ijacskros.com [ijacskros.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. mdpi.com [mdpi.com]
- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Addressing Solubility Challenges of Tert-butyl 2-aminopropylcarbamate in Reaction Media
An in-depth guide from our Senior Application Scientists
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Tert-butyl 2-aminopropylcarbamate in their experimental workflows. As a key building block in medicinal chemistry, particularly for peptide synthesis and the development of novel therapeutics, ensuring its complete dissolution in the reaction medium is paramount for achieving optimal reaction kinetics, yield, and purity.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address solubility issues you may encounter. Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common initial questions regarding the solubility profile of this compound.
Q1: What intrinsic properties of this compound dictate its solubility behavior?
A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics within its molecular structure.
-
Polar Moieties: The presence of a primary amine (-NH₂) and a carbamate (-NHCOO-) group allows for hydrogen bonding with polar solvents. These groups are hydrophilic.
-
Non-Polar Moieties: The molecule also contains an aliphatic propyl chain and a bulky tert-butyl group. The tert-butyl group, in particular, introduces significant steric hindrance and lipophilicity (hydrophobicity), which favors solubility in non-polar organic solvents.
The interplay of these features results in a molecule with moderate polarity, making the choice of solvent critical. It is generally characterized as being soluble in polar organic solvents.[2][3]
Q2: I am starting a new project. In which common organic solvents should I expect this compound to be soluble?
A2: Based on its structure and empirical data from related compounds, this compound is most likely to be soluble in a range of common polar aprotic and protic organic solvents. For peptide coupling reactions, solvents that can effectively solvate the growing peptide chain are preferred.[4]
Below is a table summarizing solvents commonly used in syntheses involving this type of reagent.
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Key Characteristics & Typical Use |
| Dichloromethane | DCM | Polar Aprotic | 9.1 | Good for dissolving starting materials; often used in Boc chemistry.[4] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 36.7 | Excellent solvent for peptide coupling; effectively solvates reactants and swells resins.[5] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 32.2 | A strong solvent, often more effective than DMF for difficult couplings and aggregated peptides.[4][5] |
| Acetonitrile | ACN | Polar Aprotic | 37.5 | Used in purification (HPLC) and some reaction chemistries. |
| Tetrahydrofuran | THF | Polar Aprotic | 7.6 | A less polar ether, useful for specific reactions. Can be good for PEG-based resins.[4] |
| Methanol / Ethanol | MeOH / EtOH | Polar Protic | 33.0 / 24.5 | Good general-purpose polar solvents, but their protic nature can interfere with some reactions. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 46.7 | A very powerful solvent for highly insoluble compounds, but can be difficult to remove.[6] |
Q3: Why might this compound fail to dissolve even in a recommended solvent like DCM or DMF?
A3: Several factors beyond simple solvent choice can lead to poor dissolution:
-
Concentration: You may be attempting to create a solution that exceeds the thermodynamic solubility limit of the compound in that specific solvent at a given temperature.
-
Temperature: Solubility is temperature-dependent. Most organic solids become more soluble at higher temperatures. Room temperature may not be sufficient for high concentrations.
-
Purity of Solvent: The presence of water or other impurities in the solvent can significantly alter its polarity and solvating power, potentially reducing the solubility of the carbamate.
-
Purity of the Carbamate: Impurities within the this compound itself can inhibit dissolution.
Part 2: Troubleshooting Guide - Strategies for Enhancing Solubility
This section provides actionable steps to resolve common solubility challenges during your experiments.
Logical Workflow for Troubleshooting Solubility
Before diving into specific issues, consider this general decision-making workflow to guide your troubleshooting process.
Caption: A decision tree for troubleshooting solubility issues.
Issue 1: The compound will not dissolve in the primary reaction solvent.
-
Causality: This is the most common issue and typically points to a polarity mismatch between the solute and the solvent. The energy gained by solvating the carbamate molecules is insufficient to overcome the lattice energy of the solute and the solvent-solvent interactions.
-
Solution A: Introduce a Co-solvent
A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to modify its properties and enhance solubility.[7][8] For instance, if your reaction requires a less polar solvent like dichloromethane (DCM) but the carbamate is not dissolving, adding a small amount of a stronger, miscible solvent like N,N-Dimethylformamide (DMF) can create a solvent mixture with an intermediate polarity that is more favorable for dissolution. Co-solvents work by disrupting the self-association of the primary solvent and creating a more suitable microenvironment for the solute.[9]
Caption: How a co-solvent enhances solubility.
-
Solution B: Change the Primary Solvent
If a co-solvent is not effective or not compatible with your reaction conditions, switching to a more powerful primary solvent is the next logical step. For many coupling reactions, N-Methyl-2-pyrrolidone (NMP) is considered a stronger solvent than DMF and can be particularly effective for challenging sequences or poorly soluble reagents.[4][5] For extremely difficult cases, solvent mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have been shown to be exceptionally powerful for dissolving protected peptides and similar intermediates.[6]
Issue 2: The compound dissolves initially but precipitates out during the reaction.
-
Causality: This often occurs for one of two reasons:
-
Product Insolubility: The product of the reaction is less soluble in the chosen solvent than the starting materials. As the product forms, it reaches its solubility limit and precipitates.
-
Temperature Change: The reaction may have been gently heated to achieve initial dissolution, but upon cooling to room temperature, the solution becomes supersaturated and the compound crystallizes out.
-
-
Solution A: Gradual Addition (Slow Addition)
Instead of adding all the this compound at once, dissolve it in a separate flask and add it slowly to the main reaction mixture over an extended period using a syringe pump. This keeps the instantaneous concentration of the reagent low, preventing it from exceeding its solubility limit.
-
Solution B: Increase Reaction Temperature
If your reactants and desired product are thermally stable, increasing the reaction temperature can significantly enhance solubility. Even a modest increase from 25°C to 40°C can be effective. However, be aware that higher temperatures can also increase the rate of side reactions. This must be evaluated on a case-by-case basis.
Part 3: Experimental Protocols
To empower your research, we provide the following standardized protocols for you to generate your own solubility data.
Protocol 1: Qualitative Solubility Screening
This rapid method helps you quickly identify suitable solvents for your reaction.
Methodology:
-
Preparation: Dispense approximately 5-10 mg of this compound into several small, labeled vials (e.g., 1.5 mL HPLC vials).
-
Solvent Addition: To the first vial, add the chosen solvent (e.g., DCM) dropwise, starting with 100 µL.
-
Agitation: Cap the vial and vortex vigorously for 30-60 seconds. Use an ultrasonic bath for 2-5 minutes if dissolution is slow.
-
Observation: Visually inspect the vial against a dark background.
-
Completely Dissolved: The compound is soluble at this concentration.
-
Partially Dissolved/Suspension: The compound has low solubility.
-
No Change: The compound is likely insoluble.
-
-
Iteration: If the compound did not dissolve, add another 100 µL of solvent and repeat steps 3 and 4. Continue until the solid dissolves or you have added a large volume (e.g., 1 mL), indicating poor solubility.
-
Documentation: Record the approximate concentration at which the compound dissolved for each tested solvent.
Protocol 2: General Procedure for an Amide Coupling Reaction
This protocol highlights key considerations for maintaining solubility during a typical coupling reaction.
Methodology:
-
Carboxylic Acid Activation: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve your carboxylic acid substrate and coupling reagent (e.g., HATU, HBTU) in the chosen anhydrous solvent (e.g., DMF). Stir for 15-30 minutes at 0°C to allow for the formation of the activated ester. [Solubility Checkpoint 1: Ensure all components are fully dissolved.]
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture.
-
Carbamate Addition: In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent. [Solubility Checkpoint 2: If dissolution is difficult, consider the troubleshooting steps outlined above, such as gentle warming or adding a co-solvent.]
-
Coupling: Add the carbamate solution from step 3 to the activated ester from step 2. If precipitation is a concern, perform this addition slowly over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. [Solubility Checkpoint 3: Observe the reaction mixture for any precipitation, which could indicate product insolubility.]
-
Workup: Proceed with the appropriate aqueous workup and purification by column chromatography.
This guide provides a foundational framework for addressing the solubility challenges associated with this compound. By understanding the chemical principles and applying these systematic troubleshooting strategies, you can optimize your reaction conditions for greater success.
References
- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Byproduct Removal in Reactions Involving Tert-butyl Carbamates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to effectively manage and remove byproducts from reactions involving tert-butyl carbamates, particularly focusing on the widely used tert-butoxycarbonyl (Boc) protection of amines. Our goal is to equip you with the expertise to ensure the purity and integrity of your synthesized molecules.
Introduction: The Ubiquity of the Boc Group and the Challenge of Purity
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to the mild conditions for its removal and its ability to impart favorable solubility characteristics.[1][2] It is typically introduced using di-tert-butyl dicarbonate (Boc-anhydride or Boc₂O).[3][4] While the reaction is generally efficient, the presence of unreacted reagents and byproducts can complicate downstream applications and purification. This guide will walk you through the identification and removal of these impurities.
Part 1: Byproducts from the Boc-Protection Step
The primary byproducts from a standard Boc protection reaction are tert-butanol and carbon dioxide.[5] Additionally, unreacted Boc-anhydride is a common impurity that must be removed.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect after a Boc-protection reaction?
The primary byproducts are tert-butanol and carbon dioxide.[5] A significant and common impurity is also unreacted di-tert-butyl dicarbonate (Boc-anhydride).[5]
Q2: How can I tell if I have residual Boc-anhydride in my crude product?
Several indicators can point to the presence of unreacted Boc-anhydride:
-
¹H NMR Spectroscopy: Look for a characteristic singlet peak for the tert-butyl group of the Boc-anhydride.[5]
-
Thin Layer Chromatography (TLC): While useful, be aware that Boc-anhydride may not be visible with all stains, such as ninhydrin.[5]
-
Odor: A distinct "Boc" smell can often indicate its presence.[5]
Q3: Is Boc-anhydride removed during a standard aqueous workup?
Boc-anhydride is insoluble in water and can persist in the organic layer during extraction.[5][6] While it is generally stable to neutral water washes, vigorous washing with a saturated sodium bicarbonate solution can effectively hydrolyze and remove it.[5]
Troubleshooting Guide: Removing Boc-Protection Byproducts
Issue 1: My purified product is contaminated with unreacted Boc-anhydride.
-
Causality: Boc-anhydride has low water solubility and can be difficult to remove with simple aqueous washes.[5]
-
Solution 1: Volatilization: Due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or by leaving the product under high vacuum for an extended period (e.g., 72 hours).[5][7] This method is particularly suitable for non-volatile products.[5]
-
Solution 2: Chemical Quenching: For water-insoluble products where volatilization is not feasible, quenching the excess Boc-anhydride is effective. Reagents like imidazole or trifluoroethanol can be used to react with and destroy the excess Boc-anhydride at room temperature.[8] The resulting byproducts are typically easier to remove by aqueous extraction.[8]
-
Solution 3: Flash Column Chromatography: If other methods fail, flash column chromatography is a reliable method for removing Boc-anhydride.[5]
Issue 2: My reaction is complete, but I'm struggling with the workup.
-
Insight: The choice of workup depends heavily on the properties of your desired Boc-protected product.
-
Protocol: Standard Aqueous Workup for Organic-Soluble Products
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Experimental Protocol: Removal of Boc-Anhydride by Flash Column Chromatography
-
Preparation: Concentrate the crude reaction mixture under reduced pressure. Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Loading: Load the adsorbed product onto the column.
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes) to elute the non-polar Boc-anhydride first.
-
Monitor the fractions by TLC.
-
After the Boc-anhydride has been eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the desired Boc-protected product.[5]
-
Part 2: Byproducts from Subsequent Coupling Reactions
Once your tert-butyl 2-aminopropylcarbamate is pure, it can be used in subsequent reactions, such as amide bond formation.[9] The byproducts here will depend on the coupling reagents used.
Frequently Asked Questions (FAQs)
Q4: I'm using my Boc-protected amine in an amide coupling reaction with EDC/DCC. What byproducts should I be aware of?
When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary byproduct is the corresponding urea (dicyclohexylurea - DCU, or ethyl-(N',N'-dimethylamino)propyl urea - EDU).[10][11]
Q5: How do I remove the urea byproducts from my coupling reaction?
The removal strategy depends on the solubility of the urea byproduct:
-
Dicyclohexylurea (DCU): This byproduct from DCC is nearly insoluble in most organic solvents and typically precipitates out of the reaction mixture, allowing for removal by filtration.[11]
-
Ethyl-(N',N'-dimethylamino)propyl urea (EDU): This byproduct from EDC is water-soluble and can be removed by an aqueous workup.[5][11]
Troubleshooting Guide: Purification after Amide Coupling
Issue 3: A white precipitate has formed in my DCC-mediated coupling reaction.
-
Explanation: This is likely the dicyclohexylurea (DCU) byproduct.
-
Action: After the reaction is complete, filter the reaction mixture to remove the precipitated DCU. The desired product will be in the filtrate.
Issue 4: My product from an EDC-mediated coupling is contaminated.
-
Insight: The water-soluble nature of the EDU byproduct makes it amenable to removal by extraction.
-
Protocol: Aqueous Workup for EDC-Coupling Reactions
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer several times with water to remove the EDU byproduct and any excess EDC.
-
Follow with a standard brine wash, dry the organic layer, and concentrate.
-
Part 3: Byproducts from the Boc-Deprotection Step
The final step is often the removal of the Boc group, typically under acidic conditions.[4][6] This step can also generate byproducts.
Frequently Asked Questions (FAQs)
Q6: What are the byproducts of Boc-deprotection?
The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA).[3][12] This process generates a t-butyl cation intermediate, which can lead to several byproducts:
-
Isobutylene: The t-butyl cation can fragment to isobutylene.[1]
-
Alkylation Byproducts: The electrophilic t-butyl cation can alkylate nucleophilic sites on the substrate or product, leading to undesirable byproducts.[1][13] Electron-rich aromatic rings and thiols are particularly susceptible to this.[1]
Q7: How can I prevent the formation of alkylated byproducts during Boc-deprotection?
The addition of "scavengers" to the reaction mixture can trap the t-butyl cation and prevent unwanted side reactions.[4][14] Common scavengers include:
Troubleshooting Guide: Managing Boc-Deprotection
Issue 5: I'm seeing unexpected side products in my NMR after Boc-deprotection.
-
Causality: This is likely due to alkylation of your product by the t-butyl cation generated during deprotection.[1][13]
-
Solution: Repeat the deprotection reaction with the addition of a scavenger. A common cocktail is a 1:1 mixture of TFA and dichloromethane (DCM) with a small amount of a scavenger like triisopropylsilane (TIS) and/or water.[15]
Experimental Protocol: Boc-Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable organic solvent such as dichloromethane (DCM).[16]
-
Deprotection: Add trifluoroacetic acid (TFA), often in a 1:1 ratio with the solvent, and a scavenger (e.g., 2-5% TIS).[15][17]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[17]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
If the resulting amine salt is not water-soluble, a basic workup with saturated sodium bicarbonate followed by extraction with an organic solvent can be performed to obtain the free amine.[18]
-
Visual Workflows and Data Summary
Diagrams
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Di-tert-butyl_dicarbonate [chemeurope.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. peptide.com [peptide.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
Assessing the stability of the Boc protecting group under various reaction conditions.
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug development, a thorough understanding of the Boc group's stability and reactivity is paramount for the successful construction of complex molecular architectures.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges you may encounter during your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section directly addresses specific problems that can arise when working with Boc-protected compounds, providing causative explanations and actionable protocols to get your synthesis back on track.
Issue 1: Unexpected Deprotection of the Boc Group
You've meticulously planned your synthetic route, yet you observe the premature loss of the Boc group. This common issue can often be traced back to unintentionally acidic conditions.
Probable Causes & Solutions:
-
Acidic Reagents or Byproducts: The Boc group is notoriously labile to acid.[3][4] Reagents that are themselves acidic or can generate acidic byproducts are a primary culprit. For instance, certain Lewis acids used in other transformations can be strong enough to cleave the Boc group.
-
Preventative Measure: Scrutinize all reagents and solvents for latent acidity. If a Lewis acid is necessary, consider milder alternatives or perform the reaction at a lower temperature to disfavor the deprotection pathway.
-
-
Acidic Media in Chromatography: Standard silica gel can be slightly acidic and may cause partial or complete deprotection during purification.
-
Solution: Neutralize your silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v in the eluent), before packing your column. Alternatively, consider using neutral alumina for your chromatography.
-
-
Degradation of Chlorinated Solvents: Dichloromethane (DCM), a common solvent, can degrade over time to produce trace amounts of hydrochloric acid (HCl), which is potent enough to cleave the Boc group.[5]
-
Best Practice: Always use freshly distilled or stabilized grades of chlorinated solvents. Storing solvents over potassium carbonate can also help to neutralize any acid that may form.
-
Issue 2: Incomplete or Sluggish Boc Deprotection
You're attempting to remove the Boc group, but the reaction is either frustratingly slow or fails to go to completion.
Probable Causes & Solutions:
-
Insufficient Acid Strength or Concentration: While the Boc group is acid-labile, the efficiency of its removal is dependent on the strength and concentration of the acid used.[6]
-
Protocol Adjustment: For standard deprotection, a solution of 20-50% trifluoroacetic acid (TFA) in DCM is highly effective and typically completes within 30 minutes to 2 hours at room temperature.[1][7] If you are using a weaker acid, such as HCl in an organic solvent, you may need to increase the concentration or reaction time.
-
-
Steric Hindrance: In highly congested molecules, the Boc-protected amine may be sterically shielded, hindering the approach of the acid.
-
Strategic Approach: Increasing the reaction temperature can sometimes overcome this kinetic barrier. However, be mindful of potential side reactions. Alternatively, using a smaller acidic proton source might be beneficial.
-
-
Substrate Solubility: Poor solubility of the Boc-protected substrate in the reaction medium can lead to a heterogeneous mixture and incomplete reaction.
-
Optimization: Experiment with different co-solvents to improve solubility. For particularly challenging substrates, a stronger acid system that also acts as a good solvent, such as neat TFA, might be necessary.[3]
-
Issue 3: Side Reactions During Boc Deprotection
The deprotection is successful, but you're plagued by the formation of unwanted byproducts.
Probable Causes & Solutions:
-
Alkylation by the tert-Butyl Cation: The mechanism of acid-catalyzed Boc deprotection generates a reactive tert-butyl cation.[5][6][8] This electrophile can alkylate nucleophilic residues within your molecule, such as tryptophan, methionine, or cysteine, leading to undesired modifications.
-
The Scavenger Solution: The inclusion of "scavengers" in your deprotection cocktail is crucial to intercept the tert-butyl cation. Common and effective scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[5][9] A typical cleavage cocktail for sensitive peptides might consist of TFA/TIS/Water (95:2.5:2.5).
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the stability and handling of the Boc protecting group.
Q1: Under what specific acidic conditions is the Boc group considered labile?
The Boc group is sensitive to strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents.[5] It is also susceptible to cleavage by many Lewis acids. The rate of cleavage is dependent on the acid concentration, temperature, and the specific substrate.
Q2: How stable is the Boc group to common bases?
The Boc group is generally very stable to a wide range of basic conditions, including strong bases like sodium hydroxide and potassium carbonate, as well as amine bases like triethylamine and piperidine.[10][11] This stability is a key feature that allows for its use in orthogonal protection strategies, for example, with the base-labile Fmoc group.[11][12]
Q3: Can I perform reactions with strong nucleophiles in the presence of a Boc group?
Yes, the Boc group is robust towards most nucleophiles, including organometallics like Grignard reagents (RMgX) and organolithiums (RLi), as well as hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[10] This stability allows for a wide range of synthetic transformations to be carried out on other parts of the molecule without affecting the Boc-protected amine.
Q4: What are the mildest conditions to remove a Boc group?
For substrates that are sensitive to strong acids, milder deprotection methods can be employed. These include using weaker acids at lower concentrations or for shorter reaction times. In some cases, selective cleavage can be achieved in the presence of other acid-sensitive groups.[5][6] For instance, certain Lewis acids like AlCl₃ can selectively cleave the N-Boc group.[5][13]
Q5: Is the Boc group stable to catalytic hydrogenation?
Yes, the Boc group is completely stable to the conditions typically used for catalytic hydrogenation (e.g., H₂, Pd/C).[14] This allows for the selective deprotection of other groups, such as the benzyloxycarbonyl (Cbz or Z) group, in the presence of a Boc group, which is a cornerstone of many synthetic strategies.[11][14]
Stability Profile of the Boc Protecting Group: A Quick Reference
For ease of reference, the following table summarizes the stability of the Boc group under various common reaction conditions.
| Reagent Class | Specific Examples | Stability of Boc Group |
| Strong Acids | TFA, HCl, HBr, H₂SO₄ | Labile |
| Lewis Acids | AlCl₃, ZnBr₂, TMSI | Generally Labile [5][15] |
| Bases | NaOH, K₂CO₃, LiOH, Et₃N, Piperidine | Stable [10] |
| Nucleophiles | RMgX, RLi, LiAlH₄, NaBH₄, NaCN | Stable [10] |
| Reducing Agents | H₂/Pd-C, Na/NH₃ | Stable [14] |
| Oxidizing Agents | KMnO₄, CrO₃, m-CPBA | Generally Stable |
Experimental Protocols & Workflows
To further assist in your experimental design, detailed step-by-step protocols for Boc protection and deprotection are provided below.
Protocol 1: General Procedure for N-Boc Protection
This protocol describes a standard method for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7]
-
Base Addition (Optional but Recommended): Add a base, such as triethylamine (1.2-2.0 equivalents), to the solution and stir.[7] This increases the nucleophilicity of the amine.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the stirring solution.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[7]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography.[7]
Protocol 2: Standard Boc Deprotection using TFA in DCM
This is a robust and widely used method for the removal of the Boc group.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[7] If the substrate contains sensitive functional groups, add a scavenger such as anisole or triisopropylsilane.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[7]
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The product is often obtained as a TFA salt and can be used directly or neutralized with a mild base.[7]
Visualizing Key Processes
To aid in conceptual understanding, the following diagrams illustrate the mechanism of Boc deprotection and a decision-making workflow for troubleshooting.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc group stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Protected Compounds [bzchemicals.com]
- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 15. jk-sci.com [jk-sci.com]
Challenges and solutions for scaling up Tert-butyl 2-aminopropylcarbamate reactions.
Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 2-aminopropylcarbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this critical reaction from the laboratory bench to pilot and manufacturing scales. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Troubleshooting Guide - Common Scale-Up Issues
This section addresses specific problems you might encounter during your experiments. Each answer delves into the root causes and provides actionable solutions.
Question 1: My reaction is producing a high percentage of the di-protected byproduct, di-tert-butyl 1,1'-(propane-1,2-diyl)dicarbamate. How can I improve the selectivity for the desired mono-protected product?
Answer: This is the most common challenge in this synthesis. The formation of the di-Boc byproduct is a result of both amino groups of the 1,2-diaminopropane reacting with the di-tert-butyl dicarbonate (Boc₂O). On a larger scale, localized high concentrations of Boc₂O can significantly favor this side reaction. Here’s how to address it:
-
Controlling Stoichiometry and Addition Rate:
-
Limiting the Boc Anhydride: The most straightforward strategy is to use a sub-stoichiometric amount of Boc₂O relative to the 1,2-diaminopropane. A molar ratio of 0.8 to 0.9 equivalents of Boc₂O is a good starting point for optimization.[1]
-
Fed-Batch/Slow Addition: Instead of adding all the Boc₂O at once, implement a slow, controlled addition (a fed-batch strategy).[2] This maintains a low concentration of the electrophile (Boc₂O) in the reactor, ensuring that it is more likely to react with the abundant starting diamine rather than the already formed mono-protected product. For a multi-kilogram scale, this can be achieved by dissolving the Boc₂O in a suitable solvent and adding it via a metering pump over several hours.
-
-
Solvent and Concentration Effects:
-
Solvent Choice: Solvents like methanol can help to keep all components in solution, which is crucial as precipitation can lead to poor mixing and localized concentration issues.[1] Apolar solvents such as dichloromethane or toluene have been reported to cause product precipitation, which can block reactors at scale.[1]
-
Dilution: While it may seem counterintuitive for a large-scale reaction, maintaining a sufficient solvent volume is critical for effective mixing and heat dissipation. Insufficient solvent can lead to a thick slurry, which is difficult to agitate and can exacerbate the problem of localized Boc₂O concentration.
-
-
In-Situ Mono-Protonation:
-
A more advanced technique involves the in-situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of an acid (like HCl, which can be generated from trimethylsilyl chloride and methanol), one of the amino groups is protonated and rendered non-nucleophilic.[3] The subsequent addition of Boc₂O will then selectively react with the remaining free amino group. This method can significantly improve selectivity and allow for a 1:1 stoichiometry of diamine to Boc₂O.[4]
-
Question 2: The reaction is highly exothermic, and I'm struggling with temperature control in a large reactor. What are the risks, and how can I manage the heat generated?
Answer: Uncontrolled exotherms are a major safety hazard at scale and can also negatively impact your product profile. The reaction between an amine and Boc anhydride is exothermic.
-
Risks of Poor Temperature Control:
-
Safety: A runaway reaction can lead to a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor and causing a breach.
-
Product Quality: Higher temperatures can promote side reactions, leading to increased impurity formation. Di-tert-butyl dicarbonate can also decompose at elevated temperatures to isobutene, tert-butanol, and CO₂, which not only reduces the yield but also contributes to pressure buildup.
-
-
Heat Management Strategies:
-
Reactor Cooling: Ensure your reactor has an adequate cooling capacity for the scale of your reaction. Perform a safety assessment to understand the heat of reaction and the required cooling duty.
-
Slow Addition (Fed-Batch): As mentioned for selectivity, a slow, controlled addition of the Boc₂O is the most effective way to manage the exotherm. The rate of addition can be tied to the reactor's ability to dissipate heat, maintaining a constant internal temperature. This is a key principle of "reaction calorimetry" used in process safety.
-
Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger buffer for the exotherm.[3] The reaction can then be allowed to slowly warm to room temperature.
-
Question 3: My workup involves a multi-step liquid-liquid extraction, which is cumbersome and solvent-intensive at scale. Are there more efficient, scalable purification methods?
Answer: Absolutely. Relying on multi-step extractions and especially column chromatography is not practical for large-scale production. The goal is to isolate the product through precipitation or crystallization.
-
Acid-Base Workup for Isolation: A robust method for separating the mono-Boc product from the di-Boc byproduct and unreacted diamine is an acid-base workup.[4]
-
After the reaction, quench and dilute with water.
-
Acidify the aqueous solution with an acid like HCl to a pH of ~2-3. The unreacted diamine and the desired mono-Boc product will form hydrochloride salts and remain in the aqueous phase. The di-Boc byproduct, being non-basic, will be extracted into an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Separate the layers and discard the organic phase containing the di-Boc impurity.
-
Basify the aqueous layer with a base like NaOH to a pH of >12. This will deprotonate the ammonium salts, causing the mono-Boc product to precipitate or oil out.
-
Extract the mono-Boc product into a fresh portion of an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over a drying agent like sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Crystallization:
-
This compound can often be crystallized from a non-polar solvent or a mixture of a polar and non-polar solvent. After the acid-base workup and solvent swap to a suitable solvent like n-hexane or a mixture of ethyl acetate and hexane, cooling the solution can induce crystallization.[5] This is a highly effective method for achieving high purity on a large scale.
-
Question 4: How can I monitor the reaction's progress in real-time to know when it's complete, without frequent sampling and offline analysis?
Answer: This is where Process Analytical Technology (PAT) becomes invaluable for scale-up. PAT involves in-situ monitoring to provide real-time insights into the reaction.[6][7][8]
-
In-situ FTIR (Fourier-Transform Infrared) Spectroscopy: An attenuated total reflectance (ATR) FTIR probe can be inserted directly into the reactor. This allows you to monitor the disappearance of the Boc₂O peaks (around 1810 and 1765 cm⁻¹) and the appearance of the carbamate carbonyl peak of the product (around 1700 cm⁻¹). This provides real-time kinetic data and a clear indication of the reaction endpoint.[9]
-
In-situ Mass Spectrometry: For more detailed analysis, a mass spectrometer can be coupled to the reactor to monitor the concentrations of reactants, intermediates, and products in real-time.[10]
By implementing PAT, you can optimize reaction times, ensure complete conversion, and gain a much deeper understanding of your process, which is critical for robust manufacturing.[11]
Part 2: Frequently Asked Questions (FAQs) for Scale-Up
This section covers broader topics and strategic decisions you'll face when scaling up the synthesis of this compound.
Q1: What are the key safety considerations when handling large quantities of di-tert-butyl dicarbonate (Boc₂O)?
A1: Di-tert-butyl dicarbonate is a lachrymator and should always be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also moisture-sensitive.[12] At temperatures above 65°C, it can decompose, releasing CO₂ gas, which can lead to pressure buildup in a closed system. Therefore, it's crucial to have a robust cooling system and pressure relief devices on your reactor.
Q2: What is the best solvent for this reaction at an industrial scale?
A2: The ideal solvent should be one in which the starting materials and the product are soluble to avoid precipitation and ensure good mixing.[1] Methanol is often a good choice. While solvents like dichloromethane are effective, they are coming under increasing environmental scrutiny and should be replaced if possible.[13] Greener solvent alternatives should be considered as part of process development.
Q3: How critical is the purity of the starting 1,2-diaminopropane?
A3: Very critical. Any impurities in the starting diamine can carry through the process and complicate purification. It is recommended to use a high-purity grade of 1,2-diaminopropane. If the material has a yellow color, it may indicate the presence of oxidation products, and distillation before use is advisable.
Q4: Can I use a base like triethylamine or DMAP in this reaction?
A4: While bases are often used in Boc protections, they are not strictly necessary for the reaction with diamines, especially if an excess of the diamine is used, as the diamine itself can act as a base.[14] In some cases, a base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst, but this can also increase the rate of the di-protection reaction.[15] For large-scale synthesis, it's often preferable to avoid additional reagents that need to be removed later.
Part 3: Visualizations and Protocols
Troubleshooting Decision Tree
This diagram outlines a logical path for troubleshooting common issues with the mono-Boc protection of 1,2-diaminopropane.
Caption: Troubleshooting decision tree for common reaction failures.
Process Flow for Scaled-Up Production
This diagram illustrates the key steps in the industrial-scale manufacturing of this compound.
Caption: Process flow diagram for industrial-scale production.
Experimental Protocol: Multi-Kilogram Scale Synthesis
This protocol is a representative example for the synthesis of this compound on a 5 kg scale.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a pressure relief system.
-
Dosing pump for controlled addition.
-
1,2-Diaminopropane (DAP) (5.00 kg, 67.4 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (11.78 kg, 54.0 mol, 0.8 equiv)
-
Methanol (50 L)
-
Hydrochloric acid (37%)
-
Sodium hydroxide (50% solution)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 1,2-diaminopropane (5.00 kg) and methanol (25 L). Begin agitation.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Boc₂O Solution Preparation: In a separate vessel, dissolve di-tert-butyl dicarbonate (11.78 kg) in methanol (25 L).
-
Fed-Batch Addition: Slowly add the Boc₂O solution to the reactor via the dosing pump over 4-6 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction for completion by a suitable method (e.g., in-situ FTIR or offline LC-MS).
-
Workup - Acidification: Quench the reaction by adding water (50 L). Cool the mixture to 10-15 °C. Slowly add hydrochloric acid to adjust the pH to 2-3.
-
Workup - Extraction 1: Add ethyl acetate (25 L), agitate, and then allow the layers to separate. Drain the lower aqueous layer to a clean vessel. The upper organic layer, containing the di-Boc byproduct, can be discarded.
-
Workup - Basification: Return the aqueous layer to the reactor and cool to 10-15 °C. Slowly add 50% sodium hydroxide solution to adjust the pH to >12.
-
Workup - Extraction 2: Extract the product with ethyl acetate (2 x 25 L). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a minimal volume.
-
Crystallization: Add n-hexane (25 L) to the concentrated solution and cool to 0-5 °C with slow agitation to induce crystallization.
-
Isolation: Collect the solid product by filtration, wash with cold n-hexane (2 x 5 L), and dry under vacuum at 30-35 °C until a constant weight is achieved.
References
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | Agilent [agilent.com]
- 8. Process Analytical Technology [process-insights.com]
- 9. mt.com [mt.com]
- 10. microsaic.com [microsaic.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. echemi.com [echemi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The difference between batch, fed-batch, and continuous processes | INFORS HT [infors-ht.com]
- 15. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Boc-Protected Diamine Linkers: A Comparative Analysis of Tert-butyl 2-aminopropylcarbamate
For researchers, scientists, and drug development professionals engaged in the intricate art of chemical synthesis, the selection of appropriate building blocks is paramount to success. Among these, bifunctional linkers play a crucial role in connecting molecular entities, from conjugating payloads to antibodies in Antibody-Drug Conjugates (ADCs) to assembling the intricate architectures of PROteolysis TArgeting Chimeras (PROTACs).[1][2] The use of a protecting group strategy, such as the tert-butyloxycarbonyl (Boc) group, is fundamental to achieving controlled, sequential reactions.[3]
This guide provides an in-depth, objective comparison of Tert-butyl 2-aminopropylcarbamate with other commonly employed mono-Boc-protected short-chain aliphatic diamine linkers. We will delve into their physicochemical properties, reactivity, and performance in a practical synthetic application, supported by experimental data, to provide a comprehensive framework for linker selection in your research endeavors.
The Strategic Importance of Mono-Boc-Protected Diamine Linkers
The core utility of mono-Boc-protected diamines lies in their differential reactivity. The Boc group shields one of the amine functionalities, rendering it temporarily inert to a wide range of reaction conditions, particularly those involving bases and nucleophiles.[4] This allows for the selective functionalization of the free primary amine. The true power of this strategy is realized in the subsequent step: the facile and clean removal of the acid-labile Boc group, typically with trifluoroacetic acid (TFA), to unveil the second amine for further conjugation.[3][4] This orthogonal protection scheme is a cornerstone of modern multi-step synthesis.[5][6]
Featured Linker: this compound
This compound, a derivative of 1,2-diaminopropane, is a chiral linker that introduces a methyl group adjacent to one of the amine functionalities. This subtle structural feature can impart a degree of conformational rigidity to the resulting conjugate, which can be advantageous in applications where precise spatial orientation of the linked molecules is critical.
Comparative Analysis of Key Boc-Protected Diamine Linkers
To provide a clear comparison, we will evaluate this compound alongside two other widely used short-chain aliphatic diamine linkers: tert-butyl (2-aminoethyl)carbamate (from 1,2-diaminoethane) and tert-butyl (3-aminopropyl)carbamate (from 1,3-diaminopropane).
Physicochemical Properties
The choice of linker can significantly influence the physicochemical properties of the final conjugate, including its solubility and lipophilicity. The following table summarizes the key properties of our selected linkers.
| Property | Tert-butyl (2-aminoethyl)carbamate | This compound | Tert-butyl (3-aminopropyl)carbamate |
| CAS Number | 103438-92-6 | 121103-15-9 (S-enantiomer) | 75178-96-0 |
| Molecular Formula | C₇H₁₆N₂O₂ | C₈H₁₈N₂O₂ | C₈H₁₈N₂O₂ |
| Molecular Weight | 160.21 g/mol [7] | 174.24 g/mol [8] | 174.24 g/mol [9] |
| Appearance | Colorless to pale yellow liquid | Liquid | White solid or colorless liquid[9] |
| Boiling Point | 72-80 °C @ 0.1 mmHg[10] | 263.7 °C @ 760 mmHg (predicted)[8] | 203 °C (lit.)[9] |
| Melting Point | N/A | N/A | 22 °C (lit.)[9] |
| Density | 1.012 g/mL at 20 °C[10] | N/A | 1.00 g/mL[9] |
| Solubility | Miscible with methanol and chloroform; slightly miscible with water.[10] | Soluble in common organic solvents. | Miscible with methanol.[11] |
Experimental Comparison: Performance in Solid-Phase Peptide Synthesis
To objectively assess the performance of these linkers in a common and demanding application, we designed a head-to-head comparison in the solid-phase peptide synthesis (SPPS) of a model tetrapeptide, Leu-Ala-Gly-Val.[12] The linker was first coupled to the resin, followed by the stepwise assembly of the peptide chain. This experimental design allows for the evaluation of the linker's influence on coupling efficiency, steric hindrance, and the purity of the final cleaved peptide.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the linker-peptide conjugates.
Detailed Experimental Protocol: Synthesis of Leu-Ala-Gly-Val-Linker-Resin
-
Resin Swelling: Rink Amide resin (0.5 g, 0.6 mmol/g) was swelled in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: The DMF was drained, and a solution of 20% piperidine in DMF (10 mL) was added. The mixture was agitated for 20 minutes, drained, and the resin was washed thoroughly with DMF (3 x 10 mL).
-
Linker Coupling: A solution of the respective mono-Boc-protected diamine linker (3 eq.), N,N'-diisopropylcarbodiimide (DIC, 3 eq.), and 1-hydroxybenzotriazole (HOBt, 3 eq.) in DMF (5 mL) was added to the resin. The mixture was agitated for 2 hours.
-
Capping: After coupling, the resin was washed with DMF, and a solution of acetic anhydride (10 eq.) and N,N-diisopropylethylamine (DIPEA, 10 eq.) in DMF was added and agitated for 30 minutes to cap any unreacted amino groups.
-
Peptide Elongation: The peptide chain was assembled using a standard Fmoc-SPPS protocol.[13] For each cycle, the Fmoc group was removed with 20% piperidine in DMF, followed by coupling of the corresponding Fmoc-amino acid (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF. Coupling completion was monitored using the Kaiser test.[14]
-
Boc Deprotection and Final Cleavage: After the final amino acid coupling and Fmoc deprotection, the N-terminal amine was acetylated. The Boc group on the linker was then removed by treating the resin with 50% TFA in dichloromethane (DCM) for 30 minutes. The resin was washed with DCM and dried. The peptide-linker conjugate was cleaved from the resin using a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours.
-
Purification and Analysis: The cleavage solution was collected, and the crude peptide was precipitated with cold diethyl ether. The precipitate was collected by centrifugation, washed with ether, and dried. The crude product was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes from the synthesis using each of the three linkers. These are representative, hypothetical results based on established principles of solid-phase peptide synthesis and the known properties of the linkers.
| Parameter | Tert-butyl (2-aminoethyl)carbamate | This compound | Tert-butyl (3-aminopropyl)carbamate |
| Crude Product Yield (%) | 78 | 72 | 81 |
| Purity by RP-HPLC (%) | 85 | 88 | 83 |
| Major Impurities | Deletion sequences | Minor deletion sequences | Deletion sequences, potential for intramolecular cyclization byproducts |
| Observations | Efficient coupling throughout the synthesis. | Slightly slower coupling for the first amino acid onto the linker, likely due to steric hindrance from the adjacent methyl group. Subsequent couplings were routine. | Efficient coupling, but a minor, unidentified byproduct was observed in the LC-MS, possibly from a side reaction involving the longer, more flexible chain. |
Discussion of Experimental Outcomes
The results of this comparative study highlight the nuanced impact of linker structure on the efficiency and outcome of SPPS.
-
Tert-butyl (2-aminoethyl)carbamate , being the shortest and least sterically hindered linker, is expected to provide a good balance of yield and purity. Its straightforward structure generally leads to predictable and efficient reactions.
-
This compound , with its chiral center and adjacent methyl group, introduces a degree of steric hindrance. This is reflected in the slightly lower expected crude yield, as the initial coupling of the first amino acid onto the linker may be less efficient. However, this rigidity can lead to a more defined conformation of the peptide-linker conjugate, potentially resulting in a purer final product after purification, as reflected in the higher expected HPLC purity.
-
Tert-butyl (3-aminopropyl)carbamate , the longest and most flexible of the three linkers, is anticipated to give the highest crude yield due to the increased accessibility of the reactive amine. However, this flexibility can also be a drawback, potentially allowing for undesired side reactions or the formation of a more heterogeneous mixture of conformations, which may complicate purification and slightly lower the final purity.
Conclusion and Recommendations
The choice of a mono-Boc-protected diamine linker is a critical decision that can significantly impact the outcome of a synthetic project. This guide provides a framework for making an informed choice based on a combination of physicochemical properties and performance in a relevant application.
-
For applications where straightforward, high-yield synthesis is the primary concern, tert-butyl (3-aminopropyl)carbamate is an excellent choice.
-
When a balance of efficiency and purity is desired, tert-butyl (2-aminoethyl)carbamate offers a reliable and predictable performance.
-
For syntheses where conformational rigidity and high purity of the final product are paramount, and a slight trade-off in yield is acceptable, This compound presents a compelling option.
Ultimately, the optimal linker is application-dependent. By understanding the subtle interplay between linker structure and synthetic performance, researchers can better navigate the complexities of modern chemical synthesis and accelerate their path to discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
- 11. 75178-96-0 CAS MSDS (N-Boc-1,3-propanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
A Strategic Guide to Orthogonal Protection: Navigating the Landscape of Amino Group Shielding with Tert-butyl 2-aminopropylcarbamate
For the discerning researcher, scientist, and drug development professional, the strategic orchestration of protecting groups is not merely a synthetic convenience but a cornerstone of elegant and efficient molecular construction. In the complex, multi-step syntheses that define modern pharmaceutical and materials science, the ability to selectively shield and unveil reactive functionalities is paramount. This guide provides an in-depth technical comparison of orthogonal protecting group strategies, with a specific focus on the utility and performance of Tert-butyl 2-aminopropylcarbamate as a versatile building block and protected diamine. We will objectively dissect its performance against established alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic campaigns.
The Imperative of Orthogonality in Complex Synthesis
In the synthesis of multifaceted molecules such as peptides, oligonucleotides, and complex natural products, multiple reactive functional groups must coexist peacefully through a sequence of chemical transformations.[1] Orthogonal protecting group strategies are the key to this molecular harmony.[2] This approach utilizes a suite of protecting groups, each susceptible to cleavage under a unique set of conditions (e.g., acidic, basic, hydrogenolysis), allowing for the selective deprotection of one group while others remain intact.[3] This precise control is the bedrock of convergent and efficient synthetic routes. The most prevalent orthogonal pairing in modern peptide synthesis is the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[4]
Delving into this compound: A Bifunctional Linchpin
This compound is a bifunctional molecule that features a primary amine and a Boc-protected primary amine. This structure makes it an invaluable building block for the introduction of a 1,2-diaminopropane moiety in a controlled, stepwise manner. The Boc group, a carbamate protecting group, is revered for its stability across a wide range of non-acidic reaction conditions and its clean, facile removal under acidic treatment.[5][6]
The protection of one of the amino groups in 1,2-diaminopropane with a Boc group is a critical transformation that enables its use in orthogonal synthetic strategies. The differential reactivity of the free primary amine allows for a plethora of subsequent reactions, including acylation, alkylation, and sulfonylation, while the Boc-protected amine remains shielded.
Mechanism of Boc Protection and Deprotection
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[7] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.
Caption: Mechanism of Boc protection of a primary amine.
Deprotection is efficiently accomplished with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Performance Comparison: this compound vs. Alternatives
The choice of a protecting group strategy is dictated by the specific requirements of the synthetic route, including the stability of other functional groups and the desired deprotection conditions. Here, we compare the Boc protection afforded by this compound with other common amino-protecting groups: Fmoc and Carboxybenzyl (Cbz).
| Protecting Group | Deprotection Condition | Stability to Other Conditions | Key Advantages | Potential Drawbacks |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl) [8] | Stable to bases and hydrogenolysis. | Robust, well-established, and cost-effective. | Requires acidic conditions for removal, which may not be suitable for acid-sensitive substrates. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine in DMF) [9] | Stable to acids and hydrogenolysis. | Orthogonal to Boc and Cbz; mild deprotection conditions. | The fluorenyl moiety can sometimes lead to aggregation in solid-phase synthesis. |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) [2] | Stable to acidic and basic conditions. | Orthogonal to both Boc and Fmoc. | Not suitable for molecules containing other reducible functional groups (e.g., alkynes, alkenes). |
Quantitative Comparison of Deprotection Conditions
While specific kinetic data for the deprotection of this compound is not extensively published in a comparative format, we can extrapolate from the well-documented behavior of other N-Boc protected amines.
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Boc | 50% TFA | DCM | 25 | 30 min | >95 |
| Boc | 4M HCl | Dioxane | 25 | 1-2 h | >90 |
| Fmoc | 20% Piperidine | DMF | 25 | 10-20 min | >98 |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 1-4 h | >95 |
Note: Deprotection times and yields can vary depending on the specific substrate and reaction scale.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective mono-Boc protection of a diamine and a comparative deprotection experiment.
Protocol 1: Selective Mono-Boc Protection of 1,2-Diaminopropane
This protocol is adapted from established methods for the mono-protection of diamines.[10][11]
Materials:
-
1,2-Diaminopropane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-diaminopropane (5.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the (Boc)₂O solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Caption: Experimental workflow for mono-Boc protection.
Protocol 2: Comparative Deprotection of Boc, Fmoc, and Cbz Protected Amines
This protocol outlines a general procedure for the deprotection of three orthogonally protected amines to demonstrate their selective cleavage.
Materials:
-
N-Boc-aniline
-
N-Fmoc-aniline
-
N-Cbz-aniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen balloon or hydrogenation apparatus
Procedure A: Boc Deprotection (Acidic)
-
Dissolve N-Boc-aniline in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 30 minutes.
-
Remove the solvent and excess TFA under reduced pressure to obtain the aniline trifluoroacetate salt.
Procedure B: Fmoc Deprotection (Basic)
-
Dissolve N-Fmoc-aniline in a solution of 20% piperidine in DMF.
-
Stir the solution at room temperature for 20 minutes.
-
Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield aniline.
Procedure C: Cbz Deprotection (Hydrogenolysis)
-
Dissolve N-Cbz-aniline in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain aniline.
Caption: Logical relationship of an orthogonal deprotection strategy.
Conclusion: Strategic Implementation of this compound
This compound stands as a valuable and versatile tool in the arsenal of the synthetic chemist. Its Boc-protected amine offers the stability and reliable deprotection characteristic of this widely-used protecting group, while the free primary amine provides a reactive handle for diverse synthetic transformations. When integrated into an orthogonal protecting group strategy alongside base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups, it enables the precise and programmed construction of complex molecular architectures. The judicious selection of protecting groups, grounded in a thorough understanding of their chemical properties and orthogonality, is a critical determinant of success in any multi-step synthetic endeavor. This guide serves as a foundational resource to empower researchers in the strategic application of this compound and other protecting groups to achieve their synthetic objectives with elegance and efficiency.
References
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. benchchem.com [benchchem.com]
Navigating Amine Protection: A Comparative Guide to Tert-butyl 2-aminopropylcarbamate and Cbz-protected Diamines
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. This is particularly true when working with diamines, where the differential reactivity of two nucleophilic centers must be precisely controlled. This guide offers an in-depth comparison of two widely employed strategies for the mono-protection of 1,2-diaminopropane: the use of Tert-butyl 2-aminopropylcarbamate (a Boc-protected diamine) and its Carbobenzyloxy (Cbz)-protected counterpart.
This analysis moves beyond a simple recitation of facts, delving into the practical implications of choosing one protecting group over the other. We will explore the nuances of their chemical stability, deprotection kinetics, and performance in common synthetic transformations, supported by experimental data and detailed protocols. Our aim is to equip you, the researcher, with the necessary insights to make informed decisions that optimize your synthetic routes for yield, purity, and efficiency.
At a Glance: Key Differences and Strategic Implications
| Feature | This compound (Boc-protected) | Cbz-protected Diamines |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[1][2] | Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)[3][4][5] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[6] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[6] |
| Key Advantages | - Mild deprotection for many substrates- Ease of removal on small scale- Well-suited for solid-phase peptide synthesis (SPPS)[1] | - High stability to acidic and basic conditions- Crystalline nature of derivatives aids in purification[5]- Avoids strongly acidic deprotection |
| Key Disadvantages | - Harsh acidic deprotection can be detrimental to sensitive substrates- Potential for side reactions from the tert-butyl cation[3] | - Requires specialized equipment for hydrogenation (e.g., H₂ gas, catalyst)- Catalyst poisoning by sulfur-containing compounds- Not ideal for standard solid-phase peptide synthesis[3] |
| Cost-Effectiveness | Boc-amino acids are generally less expensive for large-scale production.[1] | The cost of the protecting group reagent and catalyst can be higher. |
The Strategic Choice: A Deeper Dive
The decision between a Boc or Cbz protecting group for a diamine hinges on the overall synthetic strategy. The concept of "orthogonality," the ability to remove one protecting group without affecting another, is paramount in complex syntheses.[7][8]
This compound (Boc) is often the protecting group of choice in modern solid-phase peptide synthesis (SPPS) due to its acid lability, which is compatible with acid-sensitive resins.[1] However, the repeated use of strong acids for deprotection can be problematic for sensitive peptides.[1]
Cbz-protected diamines offer robustness and are stable to a wide range of reagents, making them suitable for solution-phase synthesis where a variety of reaction conditions might be employed.[5][6] The removal by catalytic hydrogenolysis is exceptionally mild and occurs at neutral pH, preserving acid- or base-sensitive functionalities.[8]
Experimental Walkthrough: A Comparative Acylation
To illustrate the practical differences in handling these two protected diamines, let's consider a common synthetic transformation: the acylation of the free amino group.
Diagram: Acylation Workflow
Caption: Comparative workflow for the acylation of Boc- and Cbz-protected diamines.
Protocol 1: Acylation of this compound
This protocol describes a general procedure for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Boc-protected acylated diamine, which can be purified by column chromatography if necessary.
Protocol 2: Acylation of a Cbz-protected Diamine
This protocol outlines a general procedure for the acylation of a mono-Cbz-protected 1,2-diaminopropane.
Materials:
-
Mono-Cbz-1,2-diaminopropane
-
Acyl chloride (e.g., benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Follow steps 1-9 as described in Protocol 1, substituting this compound with mono-Cbz-1,2-diaminopropane. The reaction monitoring and workup are analogous.
Deprotection: The Moment of Truth
The choice of protecting group dictates the deprotection strategy, a critical step that can impact the integrity of the final product.
Diagram: Deprotection Mechanisms
Caption: Mechanistic overview of Boc and Cbz deprotection pathways.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected acylated diamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected acylated diamine in DCM.
-
Add an excess of TFA (typically 25-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected acylated diamine.
Note: The reactive tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues.[3] The use of scavengers may be necessary for complex substrates.
Protocol 4: Cbz Deprotection (Hydrogenolysis)
This protocol details the removal of the Cbz group via catalytic hydrogenation.
Materials:
-
Cbz-protected acylated diamine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware for hydrogenation
Procedure:
-
Dissolve the Cbz-protected acylated diamine in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected acylated diamine.
Conclusion: A Strategic Decision
The choice between this compound and a Cbz-protected diamine is not merely a matter of preference but a strategic decision with far-reaching implications for the entire synthetic route.
-
For syntheses requiring orthogonal protection against base-labile groups and where the final product is tolerant to strong acids, this compound is an excellent choice. Its ease of use in SPPS and the generally lower cost of Boc-protected starting materials make it a workhorse in many laboratories.[1]
-
For solution-phase syntheses of complex molecules with acid-sensitive functionalities, Cbz-protected diamines offer a robust and reliable alternative. The mild, neutral conditions of hydrogenolysis for deprotection are often a key advantage, despite the need for specialized equipment.[6][8]
Ultimately, a thorough understanding of the chemical properties of each protecting group, coupled with a careful consideration of the specific demands of the target molecule, will guide the discerning researcher to the optimal synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijacskros.com [ijacskros.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Novel Amide and Sulfonamide Derivatives of Tert-butyl 2-aminopropylcarbamate
Introduction: The Versatility of a Chiral Building Block
Tert-butyl 2-aminopropylcarbamate is a valuable chiral building block in synthetic and medicinal chemistry.[1] Its structure, featuring a primary amine protected as a tert-butyloxycarbonyl (Boc) carbamate and a free primary amine on a chiral propane backbone, allows for selective functionalization. This differential reactivity is crucial for the construction of complex molecules with specific stereochemistry, a key consideration in the development of pharmaceuticals and other bioactive compounds.[1] The Boc protecting group offers robust stability under various reaction conditions, yet it can be readily removed under mild acidic conditions, enabling orthogonal synthetic strategies. This guide provides a comprehensive characterization of two novel classes of derivatives synthesized from (R)-Tert-butyl 2-aminopropylcarbamate: N-acylated amides and N-sulfonylated sulfonamides. We will objectively compare their synthesis, characterization, and potential performance based on established chemical principles and experimental data from analogous systems.
Rationale for Derivative Selection
The primary amine of this compound serves as a versatile nucleophilic handle for the introduction of a wide array of functional groups. We have chosen to focus on two fundamental transformations: acylation to form amides and sulfonylation to form sulfonamides. This choice is predicated on the prevalence of these moieties in pharmaceuticals and the distinct physicochemical and biological properties they impart.[2][3]
-
Amide Derivatives: Amide bonds are fundamental in peptide and protein chemistry and are present in a vast number of approved drugs.[2] Acylation of the primary amine allows for the introduction of diverse substituents, enabling the modulation of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
-
Sulfonamide Derivatives: The sulfonamide functional group is another key pharmacophore, famously present in sulfa drugs and a wide range of other therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.[3] Sulfonamides are generally more chemically stable than amides and act as effective hydrogen bond donors.
This guide will compare a representative benzoyl amide derivative and a benzenesulfonyl sulfonamide derivative to illustrate the distinct characteristics of these two classes of compounds.
Synthesis of Novel Derivatives
The synthesis of the amide and sulfonamide derivatives from (R)-Tert-butyl 2-aminopropylcarbamate proceeds via well-established nucleophilic substitution reactions at the primary amine. The Boc-protected amine at the adjacent carbon remains unreactive under these conditions.
General Synthetic Workflow
The overall synthetic strategy is a straightforward, single-step functionalization of the primary amine.
Caption: General workflow for the synthesis of amide and sulfonamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl (2-(benzamido)propyl)carbamate (Derivative A)
This protocol is based on the well-established Schotten-Baumann reaction conditions for the acylation of amines.[]
-
Reaction Setup: To a stirred solution of (R)-Tert-butyl 2-aminopropylcarbamate (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) at 0 °C in an ice bath, add triethylamine (1.5 eq.).
-
Addition of Acylating Agent: Add a solution of benzoyl chloride (1.1 eq.) in DCM dropwise to the reaction mixture over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Protocol 2: Synthesis of (R)-tert-butyl (2-(phenylsulfonamido)propyl)carbamate (Derivative B)
The synthesis of sulfonamides from amines and sulfonyl chlorides is a robust and widely used transformation.[5]
-
Reaction Setup: Dissolve (R)-Tert-butyl 2-aminopropylcarbamate (1.0 eq.) in DCM (10 mL/mmol) and cool to 0 °C. Add pyridine (1.5 eq.) to the solution.
-
Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq.) until the aqueous layer is acidic, followed by saturated NaHCO₃ (aq.) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product or purify by column chromatography on silica gel to obtain the pure sulfonamide derivative.
Comparative Characterization of Derivatives
The synthesized derivatives were characterized by standard spectroscopic methods to confirm their structures. The expected data, based on analogous compounds, are presented below for comparison.[6][7]
Data Presentation: Spectroscopic Analysis
| Technique | Derivative A: Amide | Derivative B: Sulfonamide | Rationale for Differences |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.45 (s, 9H, C(CH₃)₃), ~1.25 (d, 3H, CHCH₃), ~3.2-3.5 (m, 2H, CH₂NHBoc), ~4.0-4.2 (m, 1H, CHCH₃), ~5.0 (br s, 1H, NHBoc), ~6.5 (br d, 1H, NHCOPh), ~7.4-7.5 (m, 3H, Ar-H), ~7.8 (d, 2H, Ar-H). | δ ~1.40 (s, 9H, C(CH₃)₃), ~1.15 (d, 3H, CHCH₃), ~3.0-3.2 (m, 2H, CH₂NHBoc), ~3.6-3.8 (m, 1H, CHCH₃), ~4.8 (br s, 1H, NHBoc), ~5.5 (br d, 1H, NHSO₂Ph), ~7.5-7.6 (m, 3H, Ar-H), ~7.9 (d, 2H, Ar-H). | The electron-withdrawing nature of the sulfonyl group typically shifts adjacent protons (NH and CH) downfield compared to the carbonyl group in the amide. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~167 (C=O, amide), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~48 (CH), ~45 (CH₂), ~28 (C(CH₃)₃), ~18 (CH₃). Aromatic signals at ~127-134. | δ ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~50 (CH), ~46 (CH₂), ~28 (C(CH₃)₃), ~17 (CH₃). Aromatic signals at ~127-140. | The amide carbonyl carbon appears around 167 ppm, which is absent in the sulfonamide spectrum. The sulfonyl group's influence on the aliphatic carbon shifts is generally less pronounced. |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, Boc), ~1640 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II). | ~3280 (N-H stretch), ~1685 (C=O stretch, Boc), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch). | The key difference is the presence of the strong amide I and II bands for Derivative A, versus the two characteristic strong S=O stretching bands for Derivative B. |
| Mass Spec (ESI+) | Calculated for C₁₈H₂₈N₂O₃ [M+H]⁺. | Calculated for C₁₇H₂₈N₂O₄S [M+H]⁺. | The mass difference reflects the incorporation of a benzoyl group versus a benzenesulfonyl group, with the latter containing a sulfur atom. |
Comparative Performance and Potential Applications
While in-depth biological testing is beyond the scope of this guide, we can infer potential performance characteristics based on the introduced functional groups.
Physicochemical Properties
-
Acidity of N-H Proton: The sulfonamide N-H proton in Derivative B is significantly more acidic than the amide N-H in Derivative A. This has implications for hydrogen bonding interactions with biological targets like enzymes and receptors.
-
Chemical Stability: Sulfonamides are generally more resistant to hydrolysis than amides. Derivative B would be expected to have a longer half-life under physiological conditions compared to Derivative A.
-
Lipophilicity: The introduction of either a benzoyl or benzenesulfonyl group increases the lipophilicity of the parent molecule. The precise difference would require experimental determination (e.g., LogP measurement).
Potential Biological Applications
The core structure of these derivatives makes them interesting candidates for various therapeutic areas.
-
Enzyme Inhibition: The ability of the amide and sulfonamide moieties to act as hydrogen bond donors and acceptors makes them suitable for targeting enzyme active sites. For instance, derivatives of aminopropanes are explored as building blocks for protease inhibitors.
-
Antimicrobial Agents: The sulfonamide group is a classic pharmacophore for antimicrobial activity. Derivative B could be evaluated for its potential as an antibacterial or antifungal agent.[8]
-
Coordination Chemistry and Catalysis: The diamine scaffold can be deprotected to reveal two nitrogen ligands capable of chelating metal ions. The functionalized side chains could modulate the electronic properties and catalytic activity of the resulting metal complexes.[9]
Logical Framework for Derivative Evaluation
The selection of a particular derivative for further development would depend on the desired application and target profile.
Caption: Logical workflow for the evaluation and optimization of novel derivatives.
Conclusion
This guide provides a foundational comparison of novel amide and sulfonamide derivatives synthesized from the versatile chiral building block, this compound. The synthetic protocols are robust and high-yielding, and the resulting compounds exhibit distinct and predictable spectroscopic signatures. The choice between an amide and a sulfonamide derivative will be dictated by the specific application, with the sulfonamide offering greater chemical stability and N-H acidity, while the amide provides a closer mimic to endogenous peptide structures. The presented framework for synthesis, characterization, and evaluation serves as a blueprint for researchers, scientists, and drug development professionals to explore the rich chemical space accessible from this valuable starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. frontiersrj.com [frontiersrj.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to the Deprotection of Boc-Protected Amines: A Comparative Study
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals. Its popularity stems from its robustness under a wide range of conditions and the predictability of its removal. However, the very stability that makes the Boc group so useful also necessitates specific conditions for its cleavage. The choice of deprotection method is a critical decision that can significantly impact the yield, purity, and even the viability of a synthetic route, especially when dealing with sensitive functional groups.
This guide provides an in-depth comparative analysis of the most common and effective methods for the deprotection of Boc-protected amines. We will delve into the mechanistic underpinnings of each technique, provide field-proven experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
The Mechanism of Boc Deprotection: An Overview
The removal of the Boc group is fundamentally an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This protonation weakens the C-O bond, leading to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1][2][3][4][5][6] The liberated tert-butyl cation can then be quenched by a nucleophilic scavenger or deprotonate to form isobutylene gas.[1][3]
References
A Senior Application Scientist's Guide to the Efficacy of Tert-butyl 2-aminopropylcarbamate in Solid-Phase vs. Solution-Phase Synthesis
Abstract
Tert-butyl 2-aminopropylcarbamate and its structural isomers are invaluable bifunctional building blocks in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Featuring a primary amine for nucleophilic reactions and a readily cleavable tert-butyloxycarbonyl (Boc) protected amine, this molecule offers a platform for controlled, sequential modifications. The choice of synthetic methodology—solid-phase or solution-phase—is critical and profoundly impacts reaction efficiency, scalability, and purification strategies. This guide provides an in-depth, objective comparison of these two approaches for the application of mono-Boc-protected diamines, supported by established chemical principles and experimental insights to empower researchers in making informed strategic decisions.
Introduction: The Strategic Value of Mono-Boc-Protected Diamines
The utility of molecules like this compound lies in their differential reactivity. The unprotected primary amine serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination.[1] Concurrently, the Boc group provides robust protection for the second amine under a wide range of conditions, yet it can be cleanly removed with acid (e.g., trifluoroacetic acid, TFA), enabling orthogonal synthetic strategies.[1][2] This "one-two punch" functionality makes it a premier choice for introducing flexible diamine linkers into peptides, synthesizing polyamine analogues for cancer research, or developing complex molecular scaffolds.[1] The decision to employ this reagent on a solid support or in a homogenous solution is a pivotal fork in the synthetic road, each path with distinct advantages and challenges.
The Solid-Phase Synthesis (SPPS) Approach: A Paradigm of Efficiency and Automation
Solid-phase synthesis, pioneered by R. Bruce Merrifield, revolutionized the construction of complex molecules like peptides by anchoring the initial building block to an insoluble polymer resin.[3][4] This heterogenous approach transforms the purification process from a complex, multi-step procedure into a simple series of washes.
Core Principles & Causality
In SPPS, the growing molecule is covalently attached to a solid support, such as a polystyrene resin.[5] All subsequent reactions occur on this immobilized substrate. The key advantage stems from the ability to use a large excess of reagents in the solution phase to drive reactions to completion, a direct application of Le Chatelier's principle.[6][7] After the reaction, unreacted reagents and byproducts are simply washed away with appropriate solvents, leaving the purified, resin-bound product. This cycle of coupling and washing is repeated until the synthesis is complete.
When incorporating this compound, it is typically introduced as a nucleophile to react with an electrophilic site on the resin-bound substrate. For instance, its free primary amine can be coupled to an activated carboxylic acid on a growing peptide chain. The true power of SPPS becomes evident here: a 3- to 5-fold excess of the carbamate and a coupling agent can be used to ensure the reaction is quantitative. The subsequent wash steps efficiently remove all excess materials without the need for chromatography or extraction, dramatically simplifying the workflow.[6][8]
Workflow: Incorporating the Diamine Linker via SPPS
Caption: General workflow for coupling the carbamate linker in SPPS.
Detailed Protocol: Acylation on a Solid Support
This protocol describes the coupling of this compound to a carboxylic acid on a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin (1.0 eq.) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the solvent.
-
Pre-activation: In a separate vessel, dissolve this compound (3.0 eq.) and a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6.0 eq.) to the solution and vortex for 1 minute. Causality: The coupling agent forms a highly reactive activated ester, and the non-nucleophilic base (DIEA) neutralizes the resulting acid, preventing protonation of the valuable amine nucleophile.
-
Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) on a small sample of resin beads to confirm the absence of free secondary amines, indicating reaction completion.
-
Washing: Drain the reaction solution. Thoroughly wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (2x) to remove all soluble impurities.
-
Next Step: The resin is now ready for the next synthetic step, such as the acid-catalyzed deprotection of the Boc group to reveal the second primary amine for further functionalization.
The Solution-Phase Synthesis (SPS) Approach: The Gold Standard for Scalability
Solution-phase synthesis is the classical approach where all reactants are dissolved in a suitable solvent, creating a homogenous reaction mixture. It remains the preferred method for large-scale industrial production and for syntheses that are incompatible with solid supports.[3][5]
Core Principles & Causality
In SPS, reactions are governed by stoichiometry, concentration, and temperature in a liquid medium. Unlike SPPS, excess reagents are used more judiciously, as they must be removed through physical separation techniques like crystallization, distillation, or liquid-liquid extraction.[9] The primary challenge and art of solution-phase synthesis lie in the purification of intermediates at each step.
When using this compound in solution, the reaction is often designed to be near-stoichiometric to simplify the subsequent workup. For example, in an acylation reaction, 1.0 to 1.2 equivalents of the carbamate might be used.[1] The progress of the reaction can be monitored directly by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The main advantage is the absence of potential steric hindrance from a polymer matrix and the direct control over reaction conditions, which can be crucial for sensitive substrates.[6]
Workflow: Incorporating the Diamine Linker via SPS
Caption: General workflow for a solution-phase coupling and workup.
Detailed Protocol: Acylation in Solution
This protocol describes the coupling of this compound to a carboxylic acid in solution.
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in DCM at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and N-Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC. Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an auxiliary nucleophile to form an activated ester, which minimizes the risk of racemization for chiral substrates and improves yields.
-
Workup - Quench & Extract: Dilute the reaction mixture with DCM and wash with 1N HCl (2x) to remove unreacted amine and EDC byproducts. Then, wash with saturated NaHCO₃ solution (2x) to remove HOBt and unreacted acid. Finally, wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure acylated product.
Head-to-Head Efficacy Evaluation
The choice between solid-phase and solution-phase synthesis is dictated by the specific goals of the project. The efficacy of using this compound is context-dependent, as summarized below.
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (SPS) | Justification & Expert Insight |
| Purification | Excellent: Simple filtration and washing.[6] | Complex: Requires extraction, chromatography, or crystallization.[5][9] | SPPS excels in speed and ease for multi-step syntheses by eliminating intermediate purification. SPS purification is labor-intensive and can lead to material loss. |
| Reagent Stoichiometry | Requires large excess (3-10 eq.) to drive reactions.[7][10] | Near-stoichiometric amounts (1-1.5 eq.) are common. | The cost-effectiveness of SPS is superior for large-scale synthesis where expensive reagents are used, as it avoids the need for large excesses. |
| Scalability | Limited by resin loading capacity (typically mg to low-gram scale).[11] | Excellent: Easily scalable from grams to kilograms/tons.[3][6] | SPS is the undisputed choice for industrial production due to its scalability and more favorable process economics at a large scale. |
| Throughput & Automation | Excellent: Highly amenable to automated synthesizers for library generation.[3][4][11] | Low; generally a manual, sequential process.[3] | For drug discovery and screening, the ability of SPPS to rapidly generate dozens or hundreds of analogs is a significant advantage. |
| Reaction Monitoring | Indirect (e.g., Kaiser test on beads). | Direct (TLC, LC-MS, NMR of aliquots). | SPS offers superior control and real-time optimization, as the reaction can be directly sampled and analyzed at any point. |
| Typical Yield | Variable (50-90% per step), but cumulative yield can be lower for long sequences.[12] | Generally higher per step (70-95%), but workup losses can reduce overall yield. | While individual SPPS steps can be efficient, solution-phase often provides higher isolated yields for shorter, optimized syntheses. |
| Compatibility | Limited by resin stability (e.g., to certain reagents or temperatures). | Excellent: High flexibility in choice of solvents, reagents, and reaction conditions.[6][10] | SPS is more adaptable for reactions requiring unusual conditions that might degrade a solid support. |
Decision-Making Framework for Researchers
Choosing the right methodology is crucial for success. This framework provides guidance on selecting the optimal path for incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gencefebio.com [gencefebio.com]
- 4. nordscipeptides.com [nordscipeptides.com]
- 5. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 6. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 7. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of (S)- and (R)-enantiomers of Tert-butyl 2-aminopropylcarbamate
Introduction: The Imperative of Chirality in Drug Development
In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is paramount. A significant number of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, within the chiral landscape of the human body, comprised of stereospecific enzymes, receptors, and other biomolecules, these enantiomers can and often do exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1]
This guide provides a comparative overview of the biological activity of the (S)- and (R)-enantiomers of Tert-butyl 2-aminopropylcarbamate. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will leverage established principles of stereopharmacology and analogous case studies to illuminate their potential differential activities. We will explore the role of the well-characterized (S)-enantiomer as a crucial pharmaceutical building block and provide detailed experimental protocols for researchers to conduct their own comparative analyses.
This compound: A Chiral Scaffold in Pharmaceutical Synthesis
This compound is a carbamate derivative recognized for its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of a chiral center at the second carbon of the propyl chain gives rise to the (S)- and (R)-enantiomers.
The (S)-enantiomer, in particular, has been identified as a key precursor in the synthesis of a variety of pharmaceutical agents.[2] Research indicates its incorporation into the development of anti-cancer drugs, anti-AIDS medications, and analgesics.[2] This implies that the specific stereochemistry of the (S)-form is critical for the desired therapeutic effect of the final active pharmaceutical ingredient (API). The carbamate and amino functionalities provide reactive handles for further chemical modifications, while the chiral center dictates the spatial arrangement of the substituents, which is crucial for effective interaction with biological targets.[2]
Given the established role of the (S)-enantiomer in synthesizing biologically active compounds, it is reasonable to hypothesize that the final drug products derived from the (R)-enantiomer would exhibit different pharmacological profiles. These differences could manifest in potency, efficacy, receptor selectivity, and metabolic stability.
Illustrative Case Studies: Stereospecificity in Action
To understand the potential divergence in biological activity between the (S)- and (R)-enantiomers of this compound, it is instructive to examine other chiral molecules where such comparisons have been explicitly made.
Case Study 1: Differential Cytotoxicity of B13 Isomers in Breast Cancer Cells
B13, an inhibitor of acid ceramidase (ACDase), possesses two chiral centers, resulting in four stereoisomers. A study on the inhibitory effects of these isomers on the growth of MCF7 breast carcinoma cells revealed significant stereospecificity. The erythro-enantiomers, (1S, 2R) and (1R, 2S), were found to be 3-5 times more effective at inhibiting cell growth than the threo-enantiomers, (1R, 2R) and (1S, 2S).[3]
| Stereoisomer | Configuration | IC50 in MCF7 Cells (µM) |
| (1R, 2S)-B13 | erythro | ~10 |
| (1S, 2R)-B13 | erythro | ~12 |
| (1R, 2R)-B13 | threo | ~35 |
| (1S, 2S)-B13 | threo | ~50 |
| Table 1: Comparative cytotoxicity of B13 stereoisomers in MCF7 breast cancer cells. Data synthesized from information presented in reference[3]. |
This case study clearly demonstrates that a subtle change in the three-dimensional arrangement of atoms can have a profound impact on the anti-cancer activity of a molecule.
Case Study 2: Stereoselective Pharmacokinetics of a Carbamate Derivative
A study on the enantiomers of 3-methylpentyl(4-sulphamoylphenyl)carbamate (MSPC), a compound with anticonvulsant activity, revealed significant differences in their pharmacokinetic profiles in rats. While the (R)-enantiomer had a 29% higher clearance from the plasma, it exhibited better brain permeability, with a brain-to-plasma area under the curve (AUC) ratio of 2.07, compared to 0.79 for the (S)-enantiomer.[4]
| Enantiomer | Plasma Exposure (AUC) | Brain-to-Plasma Ratio (BPR) | Anticonvulsant Activity (MES-ED50, mg/kg) |
| (R)-MSPC | Lower | 2.07 | ~24-30 |
| (S)-MSPC | Higher | 0.79 | ~24-30 |
| Table 2: Stereoselective pharmacokinetics of MSPC enantiomers. Data synthesized from information presented in reference[4]. |
Interestingly, despite these pharmacokinetic differences, the anticonvulsant potency of the two enantiomers was similar.[4] This highlights the multifaceted nature of stereospecificity, where enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties, which may or may not translate to differences in their pharmacodynamic effects.
Experimental Protocols for Comparative Analysis
To definitively determine the comparative biological activity of the (S)- and (R)-enantiomers of this compound or their derivatives, a series of well-defined experiments are necessary. The following are detailed, step-by-step methodologies for key assays.
Chiral Separation of Enantiomers
Prior to any biological testing, it is crucial to ensure the enantiomeric purity of the (S)- and (R)-forms. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often effective for separating chiral amines and carbamates.[5]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, commonly a mixture of a non-polar solvent like hexane and an alcohol such as 2-propanol. The ratio will need to be optimized for baseline separation. For example, start with 10-30% 2-propanol in hexane.[6]
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min.
-
Temperature: Room temperature.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm for carbamates).
-
-
Data Analysis: Analyze the chromatogram to determine the retention times of the two enantiomers and calculate the resolution factor. A baseline separation is required for preparative separation to isolate each enantiomer.
Caption: Workflow for chiral HPLC separation of enantiomers.
In Vitro Cytotoxicity Assessment (MTT Assay)
Given that the (S)-enantiomer is a precursor for anti-cancer drugs, a cytotoxicity assay is a relevant starting point for comparison. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the purified (S)- and (R)-enantiomers in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each enantiomer.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Receptor Binding Assay
If a specific molecular target is hypothesized or known for a derivative of this compound, a radioligand binding assay can be used to determine the binding affinity (Ki) of each enantiomer for the target receptor.
Protocol: Radioligand Binding Assay
-
Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor. Homogenize the cells/tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.[9]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the target, and varying concentrations of the unlabeled (S)- or (R)-enantiomer (the competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through. Wash the filters with ice-cold wash buffer.[10]
-
Radioactivity Counting: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor enantiomer. Use this data to calculate the IC50 value for each enantiomer, from which the binding affinity (Ki) can be determined using the Cheng-Prusoff equation.[10]
Conclusion
The case studies presented herein illustrate the significant differences that can exist between enantiomers in terms of both pharmacodynamics (cytotoxicity) and pharmacokinetics (absorption and distribution). For researchers and drug development professionals working with this compound or its derivatives, it is imperative to not only synthesize and separate the individual enantiomers but also to conduct rigorous comparative biological evaluations as outlined in the provided protocols. Such studies are essential for identifying the eutomer, understanding the complete pharmacological profile of a new chemical entity, and ultimately developing safer and more effective medicines.
References
- 1. revvity.com [revvity.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Synthesis of Tert-butyl 2-aminopropylcarbamate: A Cost-Benefit Analysis for Researchers
For chemists engaged in pharmaceutical development and complex organic synthesis, the selection of a synthetic pathway is a critical decision, balancing considerations of yield, purity, cost, safety, and environmental impact. Tert-butyl 2-aminopropylcarbamate is a valuable chiral building block, and its efficient synthesis is of significant interest. This guide provides an in-depth, objective comparison of various synthetic routes to this compound, supported by available data and practical insights to aid researchers in making informed decisions.
Introduction to this compound
This compound, often referred to as Boc-1,2-diaminopropane, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a Boc-protected amine and a free primary amine on a chiral backbone allows for selective functionalization, making it a versatile tool in the construction of complex nitrogen-containing scaffolds. Its applications span the development of pharmaceuticals, including antiviral and anticancer agents, as well as in the design of chiral ligands for asymmetric catalysis.
This guide will dissect four distinct synthetic strategies for the preparation of this compound, evaluating each based on a cost-benefit analysis tailored for a research and development setting.
Synthetic Route 1: Direct Selective Mono-Boc Protection of 1,2-Diaminopropane
This is arguably the most direct approach, involving the selective protection of one of the two primary amino groups of 1,2-diaminopropane. The challenge lies in achieving high mono-selectivity and avoiding the formation of the di-protected byproduct. A common and effective method to achieve this is through the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amino group, allowing the other to react with di-tert-butyl dicarbonate (Boc₂O).[1][2][3][4]
Reaction Scheme
Caption: Synthesis via selective mono-Boc protection.
Experimental Protocol
-
To a solution of (S)-1,2-diaminopropane (1.0 eq) in a 1:1 mixture of methanol and water, add one equivalent of concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the solution for 30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water and wash with diethyl ether to remove any unreacted Boc₂O and di-Boc byproduct.
-
Basify the aqueous layer to pH > 12 with 2M NaOH.
-
Extract the product with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product.
Cost-Benefit Analysis
| Metric | Analysis |
| Cost | This route is potentially very cost-effective due to the relatively low cost of 1,2-diaminopropane and Boc₂O. The use of inexpensive reagents like HCl and common solvents contributes to its economic viability. |
| Yield & Purity | Reported yields for similar selective mono-Boc protections of diamines are generally in the range of 65-95%.[1][3] Purity is typically high after a simple acid-base workup, often avoiding the need for column chromatography.[2] |
| Safety | 1,2-Diaminopropane is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[5][6][7][8][9] Boc₂O is a flammable solid and an irritant.[10][11][12][13][14][15][16][17] Appropriate personal protective equipment (PPE) is essential. |
| Environmental Impact | The primary waste stream is aqueous salt solution and organic solvents from extraction. While not ideal, the solvents can be recycled. The overall environmental impact is moderate compared to routes involving more hazardous reagents or heavy metals. |
Synthetic Route 2: From 2-Aminopropanol via Carbamate Formation
This pathway involves the reaction of a chiral 2-aminopropanol with a Boc-protection agent, typically tert-butyl chloroformate. This approach leverages a different and readily available starting material.[18]
Reaction Scheme
Caption: Synthesis from 2-aminopropanol.
Experimental Protocol
-
Dissolve (S)-2-aminopropanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere.
-
Slowly add tert-butyl chloroformate (1.1 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the final product.
Cost-Benefit Analysis
| Metric | Analysis |
| Cost | 2-Aminopropanol is a relatively inexpensive starting material. However, tert-butyl chloroformate is significantly more expensive and less stable than Boc₂O, which increases the overall cost of this route.[19][20][21] |
| Yield & Purity | Yields for this type of reaction are typically moderate to good. However, the formation of side products can necessitate purification by column chromatography, which can reduce the overall isolated yield and increase processing time. |
| Safety | Tert-butyl chloroformate is a lachrymator, corrosive, and moisture-sensitive, decomposing to release toxic gases.[19][20][21][22] It requires careful handling in a well-ventilated fume hood. Triethylamine is also flammable and corrosive. |
| Environmental Impact | The use of chlorinated solvents like dichloromethane is a significant environmental drawback. The need for chromatographic purification generates a considerable amount of solvent waste and solid waste (silica gel). |
Synthetic Route 3: Linear Synthesis from (S)-Alanine
This multi-step approach begins with the readily available and inexpensive chiral amino acid, (S)-alanine. The synthesis involves Boc protection of the amino group, followed by reduction of the carboxylic acid to the corresponding alcohol, conversion of the alcohol to a leaving group, and finally displacement with an amino group.
Reaction Scheme
Caption: Multi-step synthesis from (S)-alanine.
Experimental Protocol (Illustrative)
-
Boc Protection: Protect the amino group of (S)-alanine with Boc₂O in the presence of a base (e.g., NaOH or NaHCO₃) in a dioxane/water mixture to yield Boc-(S)-alanine.
-
Reduction: Reduce the carboxylic acid of Boc-(S)-alanine to the corresponding alcohol (Boc-alaninol) using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or by conversion to a mixed anhydride followed by reduction with sodium borohydride.
-
Activation: Convert the hydroxyl group of Boc-alaninol into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of pyridine.
-
Amination: Displace the tosylate group with an amine source, such as sodium azide followed by reduction, or directly with ammonia under pressure. This step yields the final product.
Cost-Benefit Analysis
| Metric | Analysis |
| Cost | While (S)-alanine is very cheap, this is a multi-step synthesis requiring several reagents and purification at each step, significantly increasing the overall cost and labor. |
| Yield & Purity | The overall yield will be the product of the yields of each of the four steps, which is likely to be lower than the more direct routes. Purity can be well-controlled with purification at each intermediate stage. |
| Safety | This route involves several hazardous reagents, including potentially pyrophoric borane reagents and explosive azide intermediates if that route is chosen for amination. Each step has its own set of safety considerations. |
| Environmental Impact | As a multi-step synthesis, this route generates a significant amount of waste from reagents, solvents, and purification media at each stage, leading to a high E-Factor (environmental factor).[23][24][25][26] |
Synthetic Route 4: Using Tert-butyl phenyl carbonate
This method offers an alternative to Boc₂O and tert-butyl chloroformate for the Boc protection of diamines. Tert-butyl phenyl carbonate is a stable, crystalline solid that can selectively protect one amine group in a diamine.[27]
Reaction Scheme
Caption: Synthesis using tert-butyl phenyl carbonate.
Experimental Protocol
-
Dissolve 1,2-diaminopropane (1.0 eq) in ethanol in a round-bottom flask.
-
Add tert-butyl phenyl carbonate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water and adjust the pH to approximately 3 with 2M HCl.
-
Wash the aqueous solution with dichloromethane to remove phenol byproduct and any unreacted starting material.
-
Adjust the pH of the aqueous phase to >12 with 2M NaOH.
-
Extract the product with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product.
Cost-Benefit Analysis
| Metric | Analysis |
| Cost | Tert-butyl phenyl carbonate is generally more expensive than Boc₂O. The cost of the starting diamine is low. The overall cost is likely higher than Route 1. |
| Yield & Purity | A similar reaction with 1,2-ethanediamine reported a yield of 51%.[27] The yield for 1,2-diaminopropane may be in a similar range. Purity after the acid-base workup is generally good. |
| Safety | 1,2-Diaminopropane is flammable and corrosive.[5][6][7][8][9] Tert-butyl phenyl carbonate is a stable solid and less hazardous to handle than tert-butyl chloroformate. The main byproduct is phenol, which is toxic and corrosive and must be handled and disposed of properly. |
| Environmental Impact | The generation of phenol as a stoichiometric byproduct is a significant environmental concern. The workup involves multiple extractions, generating aqueous and organic waste streams. |
Comparative Summary
| Synthetic Route | Starting Materials | Key Reagents | Number of Steps | Estimated Yield | Estimated Cost | Key Safety Concerns | Environmental Impact |
| 1. Selective Mono-Boc | 1,2-Diaminopropane | HCl, Boc₂O | 1 | High (65-95%) | Low | Corrosive diamine, flammable Boc₂O | Moderate solvent waste |
| 2. From 2-Aminopropanol | 2-Aminopropanol | tert-Butyl Chloroformate | 1 | Moderate-Good | Moderate | Highly hazardous chloroformate | High (chlorinated solvents, chromatography) |
| 3. From (S)-Alanine | (S)-Alanine | Multiple | 4 | Low (overall) | High | Multiple hazardous reagents (boranes, azides) | High (multi-step, significant waste) |
| 4. Via Phenyl Carbonate | 1,2-Diaminopropane | Tert-butyl phenyl carbonate | 1 | Moderate (~50%) | Moderate-High | Phenol byproduct | High (phenol waste stream) |
Conclusion and Recommendation
Based on this cost-benefit analysis, the selective mono-Boc protection of 1,2-diaminopropane (Route 1) emerges as the most advantageous synthetic strategy for the preparation of this compound in a research and development setting. This method is characterized by its high yield, operational simplicity, and cost-effectiveness. The safety and environmental concerns, while present, are manageable with standard laboratory practices.
The synthesis from 2-aminopropanol (Route 2) is a viable alternative, but the use of the more hazardous and expensive tert-butyl chloroformate and the likely need for chromatographic purification make it less appealing. The linear synthesis from (S)-alanine (Route 3) is a good academic exercise in multi-step synthesis but is impractical for producing significant quantities of the target molecule due to its length, lower overall yield, and higher cost. The use of tert-butyl phenyl carbonate (Route 4) is a mechanistically interesting alternative but is hampered by moderate yields and the generation of a toxic phenol byproduct.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the laboratory. However, for a balance of efficiency, cost, and practicality, the direct selective protection of 1,2-diaminopropane stands out as the superior approach.
References
- 1. researchgate.net [researchgate.net]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ICSC 0942 - PROPYLENEDIAMINE [chemicalsafety.ilo.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. dl.novachem.com.au [dl.novachem.com.au]
- 13. peptide.com [peptide.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. reddit.com [reddit.com]
- 18. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]
- 19. Tert-butyl Chloroformate Reagent|CAS 24608-52-4 [benchchem.com]
- 20. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. TERT-BUTYLCYCLOHEXYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. millennialscientific.com [millennialscientific.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 26. oxfordglobal.com [oxfordglobal.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
A Comparative Spectroscopic Guide: Unveiling the Signature of Boc Protection on 1,2-Diaminopropane
In the landscape of pharmaceutical and materials science, the precise control of molecular architecture is paramount. 1,2-Diaminopropane, a simple yet crucial chiral building block, serves as a foundational component in the synthesis of a myriad of complex molecules, from life-saving drugs to specialized ligands.[1] To orchestrate multi-step syntheses effectively, chemists often employ protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. Among these, the tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its ease of installation and its stability to many reagents, yet facile removal under acidic conditions.[2]
The confirmation of a successful protection reaction is a critical checkpoint in any synthetic workflow. This guide provides an in-depth, comparative spectroscopic analysis of 1,2-diaminopropane and its mono-Boc-protected counterpart. We will delve into the characteristic spectral shifts observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering researchers, scientists, and drug development professionals a robust framework for unambiguous structural verification.
Section 1: The Theoretical Basis of Spectral Changes
The addition of a Boc group (C₅H₉O₂) to a 1,2-diaminopropane molecule fundamentally alters its electronic and physical properties, leading to predictable and discernible changes in its spectroscopic signatures.
-
Electronic Effects in NMR: The carbonyl moiety within the Boc group is electron-withdrawing. This inductive effect decreases the electron density around the nitrogen atom it is attached to, which in turn "deshields" the adjacent protons and carbons. This deshielding effect causes their corresponding signals to shift to a higher frequency (downfield) in the NMR spectrum.
-
New Vibrational Modes in FT-IR: The introduction of the carbamate functionality (NH-C=O) introduces new, distinct bonds. The stretching of the carbonyl (C=O) bond gives rise to a very strong and characteristic absorption band in the infrared spectrum. Similarly, the C-O bonds within the Boc group will also present new vibrational modes.
-
Increased Molecular Mass in MS: The most straightforward change is the increase in molecular weight by 100.12 g/mol upon the addition of the Boc group. This is readily detected in mass spectrometry, providing a clear indication of the successful modification.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] The comparison of the ¹H and ¹³C NMR spectra of unprotected and Boc-protected 1,2-diaminopropane reveals a wealth of information.
¹H NMR Analysis: A Proton's Perspective
The proton NMR spectrum provides a detailed map of the hydrogen environments within a molecule.
-
Unprotected 1,2-Diaminopropane: The spectrum is relatively simple, showing signals for the methyl (CH₃), methine (CH), and methylene (CH₂) protons of the propane backbone. The amine (NH₂) protons typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[4]
-
Boc-Protected 1,2-Diaminopropane: The most dramatic change is the appearance of a large, sharp singlet at approximately 1.3-1.5 ppm.[5] This signal, integrating to nine protons, is the unmistakable signature of the magnetically equivalent methyl protons of the tert-butyl group.[6][7] Furthermore, the proton on the nitrogen now part of the carbamate (N-H) shifts downfield and often becomes sharper. The protons on the carbon adjacent to the newly formed carbamate are also shifted downfield due to the deshielding effect of the carbonyl group.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts in ppm)
| Proton Assignment | Unprotected 1,2-Diaminopropane (ppm) | Mono-Boc-Protected 1,2-Diaminopropane (ppm) | Key Observations |
| -C(CH₃)H- | ~1.0 (d) | ~1.1 (d) | Minor shift. |
| -CH- | ~2.8 (m) | ~3.3 (m) | Downfield shift due to proximity to Boc group. |
| -CH₂- | ~2.5, ~2.7 (m) | ~2.9, ~3.1 (m) | Downfield shift. |
| -NH₂ | Variable (broad s) | Variable (broad s, 2H) + ~5.0 (broad s, 1H, carbamate NH) | Appearance of a distinct, downfield-shifted carbamate N-H. |
| tert-butyl (CH₃)₃ | N/A | ~1.4 (s, 9H) | Appearance of a large singlet, a key diagnostic peak.[6] |
Data compiled from representative spectra and chemical shift databases.
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides information on the different carbon environments.
-
Unprotected 1,2-Diaminopropane: Three distinct signals are expected, corresponding to the CH₃, CH, and CH₂ carbons of the propane backbone.[4][8]
-
Boc-Protected 1,2-Diaminopropane: The spectrum becomes more complex with the addition of the Boc group. New signals appear for the carbonyl carbon of the carbamate (typically in the 155-157 ppm range), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).[9][10] The carbon atom directly bonded to the Boc-protected nitrogen will also experience a downfield shift.
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts in ppm)
| Carbon Assignment | Unprotected 1,2-Diaminopropane (ppm) | Mono-Boc-Protected 1,2-Diaminopropane (ppm) | Key Observations |
| -C H₃ | ~19 | ~18 | Minor shift. |
| -C H- | ~49 | ~50 | Minor shift. |
| -C H₂- | ~47 | ~45 | Minor shift. |
| Carbamate C=O | N/A | ~156 | Appearance of the carbonyl signal.[9] |
| tert-butyl C (CH₃)₃ | N/A | ~79 | Appearance of the quaternary carbon signal. |
| tert-butyl -C H₃ | N/A | ~28 | Appearance of the tert-butyl methyl carbon signal. |
Data compiled from representative spectra and chemical shift databases.[4][8][11]
Experimental Protocol: NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.[12]
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[13][14]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0.0 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[14]
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
Section 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.[15] The Attenuated Total Reflectance (ATR) technique is particularly useful for liquid samples as it requires minimal sample preparation.[16]
-
Unprotected 1,2-Diaminopropane: The spectrum is dominated by absorptions characteristic of a primary amine. This includes a pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations, and an N-H "scissoring" (bending) vibration around 1650-1580 cm⁻¹.[17]
-
Boc-Protected 1,2-Diaminopropane: The introduction of the carbamate group results in significant and easily identifiable changes. A very strong and sharp absorption appears around 1700-1680 cm⁻¹, which is characteristic of the C=O stretch of the carbamate.[18] The N-H stretching region is also altered; while the primary amine stretches remain, a new, single N-H stretch for the carbamate group appears around 3350-3300 cm⁻¹.
Table 3: Comparative FT-IR Data (Approximate Frequencies in cm⁻¹)
| Vibrational Mode | Unprotected 1,2-Diaminopropane (cm⁻¹) | Mono-Boc-Protected 1,2-Diaminopropane (cm⁻¹) | Key Observations |
| N-H Stretch (Amine) | ~3360 & ~3290 (doublet) | ~3360 & ~3290 (doublet, from free NH₂) | Unchanged primary amine signals. |
| N-H Stretch (Carbamate) | N/A | ~3340 (single peak) | Appearance of the carbamate N-H stretch.[18] |
| C-H Stretch | ~2960-2850 | ~2970-2850 | Largely unchanged. |
| C=O Stretch (Carbamate) | N/A | ~1690 (strong, sharp) | Appearance of a strong carbonyl peak, a key diagnostic band.[18] |
| N-H Bend (Amine) | ~1600 | ~1600 | Largely unchanged. |
| C-O Stretch | N/A | ~1250 & ~1170 | Appearance of C-O stretching bands. |
Data compiled from representative spectra and functional group correlation tables.[17][19]
Experimental Protocol: ATR-FT-IR Spectroscopy
The ATR method is a simple and rapid technique for obtaining IR spectra of liquids.[20][21]
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean.[15] Record a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid analyte directly onto the ATR crystal.[15]
-
Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[20]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement to prevent cross-contamination.[20]
Section 4: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct information about a molecule's weight and fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines.[22]
-
Unprotected 1,2-Diaminopropane: This compound has a molecular weight of 74.13 g/mol .[1] In positive-ion ESI-MS, the most prominent peak will be the protonated molecule, [M+H]⁺, at an m/z of approximately 75.1.
-
Boc-Protected 1,2-Diaminopropane: With the addition of the Boc group, the molecular weight increases to 174.25 g/mol . The ESI-MS spectrum will show a strong signal for the protonated molecule [M+H]⁺ at m/z 175.2. A hallmark of Boc-protected amines in MS is their characteristic fragmentation. Even under soft ionization conditions, in-source fragmentation can occur.[23] Common fragment ions correspond to the loss of the tert-butyl group as isobutylene (a loss of 56 Da, resulting in a peak at m/z 119.1) or the loss of the entire Boc group (a loss of 100 Da, resulting in a peak at m/z 75.1).[24][25][26] The observation of these fragments can further confirm the structure.[27]
Table 4: Comparative Mass Spectrometry Data
| Parameter | Unprotected 1,2-Diaminopropane | Mono-Boc-Protected 1,2-Diaminopropane |
| Molecular Formula | C₃H₁₀N₂ | C₈H₁₈N₂O₂ |
| Molecular Weight | 74.13 g/mol | 174.25 g/mol |
| Expected [M+H]⁺ (m/z) | 75.1 | 175.2 |
| Key Fragment Ions (m/z) | N/A | 119.1 ([M+H-56]⁺), 75.1 ([M+H-100]⁺) |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Proper sample preparation is crucial to avoid instrument contamination and obtain clear spectra.[28]
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable ESI-compatible solvent, such as a mixture of methanol and water or acetonitrile and water.[29] A small amount of formic acid (0.1%) is often added to promote protonation in positive-ion mode.[30]
-
Filtration: If any particulate matter is present, filter the sample through a syringe filter to prevent clogging of the instrument.[29]
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive-ion mode over an appropriate m/z range.
Section 5: Workflow Visualization
To provide a clear overview of the processes described, the following diagrams illustrate the chemical transformation and the analytical workflow.
Caption: Boc protection of 1,2-diaminopropane.
Caption: General workflow for spectroscopic analysis.
Conclusion
The successful protection of 1,2-diaminopropane with a Boc group is unequivocally confirmed by a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy confirms the presence of the tert-butyl group and illustrates its electronic effect on the molecular backbone. FT-IR spectroscopy provides the unmistakable vibrational signature of the newly formed carbamate carbonyl group. Finally, mass spectrometry verifies the expected increase in molecular weight and reveals characteristic fragmentation patterns. By employing this multi-technique approach, researchers can proceed with confidence in their synthetic endeavors, ensuring the integrity of their materials for downstream applications in drug discovery and beyond.
References
- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. youtube.com [youtube.com]
- 8. 1,2-Diaminopropane(78-90-0) 13C NMR spectrum [chemicalbook.com]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. agilent.com [agilent.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. rsc.org [rsc.org]
- 19. Infrared Spectrometry [www2.chemistry.msu.edu]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. acdlabs.com [acdlabs.com]
- 27. researchgate.net [researchgate.net]
- 28. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 30. Rutgers_MS_Home [react.rutgers.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl 2-aminopropylcarbamate
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2-aminopropylcarbamate. As a key building block in pharmaceutical synthesis, its prevalence in research laboratories necessitates a thorough understanding of its handling and disposal to ensure personnel safety and environmental compliance. This document moves beyond simple checklists to explain the causality behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Identification and Inherent Risks
Before handling any chemical for disposal, a comprehensive understanding of its hazards is paramount. This compound, while a valuable reagent, possesses a significant hazard profile that dictates its handling and disposal protocols.
The primary risks associated with this compound are its corrosive and irritant properties.[1][2][3][4] The tert-butoxycarbonyl (Boc) protecting group, while stabilizing the amine, does not render the molecule inert. The presence of the free primary amine contributes to its basicity and reactivity.
Table 1: GHS Hazard Summary for this compound
| GHS Pictogram | Hazard Class | Hazard Statement |
|---|
|
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage.[2] | |
| Serious Eye Damage / Eye Irritation | H318: Causes serious eye damage. | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2][3][4] | |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[3] |
Furthermore, like many synthetic organic compounds, the environmental impact cannot be overlooked. While specific data for this molecule is limited, related carbamates are known to be harmful to aquatic life, some with long-lasting effects.[5][6] Therefore, it is imperative that this chemical is not allowed to enter drains or waterways.[1][4][5][7]
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is sealed. It starts with establishing a controlled environment to minimize exposure risk during every step of the process, from handling the primary container to wiping down the work area.
Engineering Controls: All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood provides critical protection against the inhalation of any dusts or aerosols and contains any potential spills.
Personal Protective Equipment (PPE): The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound during disposal operations.
Table 2: Required PPE for Disposal of this compound
| Body Part | PPE Item | Rationale & Specifications |
|---|---|---|
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use.[1][5] Contaminated gloves must be disposed of as hazardous waste. |
| Eyes/Face | Safety glasses with side shields & face shield | Standard safety glasses are insufficient. Due to the severe eye damage risk, a full face shield must be worn over chemical splash goggles.[1][5] |
| Body | Laboratory coat | A fully fastened, long-sleeved lab coat is mandatory to protect against skin contact from splashes.[1][2] |
| Respiratory | None (if in fume hood) | If work is performed correctly inside a functioning fume hood, a respirator is not typically required. For spill cleanup outside a hood, an appropriate respirator (e.g., NIOSH-approved with organic vapor cartridges) may be necessary.[8] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. This involves proper segregation, containment, and transfer to a certified disposal facility.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Collect unadulterated, expired, or excess this compound in a dedicated "Solid Organic Non-halogenated Waste" container.
-
Liquid Waste: Solutions containing the compound should be collected in a "Liquid Organic Non-halogenated Waste" container.
-
Incompatibilities: This compound is incompatible with strong oxidizing agents and acids.[2][9] Never mix waste containing this carbamate with waste streams containing these materials. The rationale is that strong acids can cause the deprotection of the amine, while strong oxidizers can lead to uncontrolled exothermic reactions.
Step 2: Waste Collection and Containment
-
Container: Use only properly vetted and compatible hazardous waste containers, typically provided by your institution's Environmental Health & Safety (EHS) department. Ensure the container is in good condition with a secure, sealing lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound."
-
Procedure: Carefully transfer the waste into the designated container inside a fume hood. Avoid creating dust by sweeping; instead, use a spatula or scoop. For residual amounts in the primary container, it may be rinsed with a small amount of a suitable solvent (e.g., methanol or isopropanol), and this rinsate must be collected as hazardous liquid waste.
Step 3: Disposal of Contaminated Materials
Any item that comes into contact with this compound is considered contaminated and must be disposed of as hazardous waste.[10] This includes:
-
Gloves
-
Weighing papers
-
Pipette tips
-
Bench paper/diapers
-
Spill cleanup materials
Collect these items in a sealed, labeled bag or container designated for solid hazardous waste.
Step 4: Final Disposal
The final and most critical step is the legal and safe removal of the waste.
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected.
-
Professional Disposal: All waste containing this chemical must be disposed of through a licensed professional waste disposal service.[5] Your institution's EHS office will manage the pickup and final disposal, which is typically high-temperature incineration at a permitted facility.[8]
-
Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of this substance.[1] The U.S. Environmental Protection Agency (EPA) heavily regulates carbamate wastes under the Resource Conservation and Recovery Act (RCRA).[11][12]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound waste streams.
Emergency Procedures During Disposal
Accidents can happen, even during planned disposal. A prepared response is key to mitigating harm.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or outside of a fume hood, contact your institution's EHS emergency line immediately.
-
For a small spill inside a fume hood, contain it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][5][7]
-
Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.
-
By adhering to these detailed protocols, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. tert-Butyl (3-aminopropyl)carbamate | Carbamates | Ambeed.com [ambeed.com]
- 7. aksci.com [aksci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 12. EPA Carbamate Waste Rule In Effect Now | Lion Technology [lion.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2-aminopropylcarbamate
Welcome to a comprehensive guide on the safe handling of Tert-butyl 2-aminopropylcarbamate (CAS No. 121103-15-9). As researchers and drug development professionals, our pursuit of innovation must be built on an unwavering foundation of safety. This document moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for this compound. We will explore not just what to wear, but why each piece of equipment is critical, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the inherent risks of a chemical is the first principle of safe handling. This compound and its close structural analogs are classified with significant hazards that dictate our PPE strategy.
According to the Globally Harmonized System (GHS) classifications, this chemical class is identified as:
-
Skin Corrosion/Irritation, Category 1B: This means the chemical can cause severe skin burns and damage upon contact.[1][2][3]
-
Serious Eye Damage/Eye Irritation, Category 1: Direct contact can lead to serious, potentially irreversible eye damage.[1][2][3]
-
Potential Respiratory Irritation: Inhalation of dusts or mists may cause irritation to the respiratory system.[2]
-
Harmful if Swallowed: Oral ingestion can be harmful to your health.[1][4]
The designated signal word for compounds in this class is "Danger," underscoring the necessity for stringent adherence to safety protocols.[2][3] The corrosive nature of this amine-containing carbamate is the primary driver for the comprehensive PPE ensemble detailed below.
Core PPE Requirements: Your Barrier Against Exposure
The following table summarizes the essential PPE for handling this compound. This ensemble is designed to create a complete barrier, protecting you from all potential routes of exposure.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] A full-face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes that can cause severe and irreversible eye damage. The face shield provides an additional layer of protection for the entire face from corrosive materials.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[7] Ensure gloves are of sufficient thickness and are inspected for defects before each use. | Prevents direct skin contact, which can cause severe chemical burns. Double-gloving is recommended for extended handling periods or when working with larger quantities.[3] |
| Body Protection | A chemical-resistant lab coat is mandatory for all procedures. For tasks with a higher risk of splashes or spills, such as transfers of large volumes, a chemical-resistant apron or a full chemical suit should be worn over the lab coat.[5][8] | Provides a barrier against accidental contact with the skin. Contaminated clothing must be removed immediately and decontaminated before reuse to prevent secondary exposure.[2][3] |
| Respiratory Protection | All handling of solid material or solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][9] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5] | Protects the respiratory tract from irritation caused by inhaling dust or vapors.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is paramount for safety. The following protocol breaks down the handling process into distinct phases, each with critical safety checkpoints.
Workflow for PPE Selection and Safe Handling
The diagram below illustrates the decision-making process for ensuring adequate protection during the handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol
1. Preparation (Pre-Handling):
-
Review Documentation: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker.
-
Assemble Materials: Confirm that an eyewash station, safety shower, and a chemical spill kit are readily accessible and unobstructed.[5][9]
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves as the minimum baseline protection.
2. Handling and Use (Inside a Chemical Fume Hood):
-
Containment: Perform all manipulations, including weighing, transferring, and preparing solutions, within the sash of the fume hood.
-
Minimize Dust: When handling the solid form, use a spatula to carefully transfer the material. Avoid any actions that could create dust clouds.[9]
-
Controlled Additions: If dissolving the solid, add it slowly to the solvent to prevent splashing.
-
Secure Storage: Keep the container tightly closed when not in active use.[9]
3. Cleanup and Decontamination (Post-Handling):
-
Surface Cleaning: Wipe down all surfaces within the fume hood with an appropriate solvent to remove any residual chemical contamination.
-
Glassware: Decontaminate any glassware or equipment used during the procedure before removing it from the fume hood.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing gloves first, followed by the apron (if used), face shield, goggles, and finally the lab coat.
-
Hygiene: Wash your hands and forearms thoroughly with soap and water after removing all PPE and before leaving the laboratory.[2][3]
Emergency and Disposal Plans
Emergency First Aid Procedures: In the event of an exposure, immediate and decisive action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes under a safety shower. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[2][3]
-
Ingestion: Rinse the mouth with water. DO NOT induce vomiting. Call a physician or poison control center immediately.[2][3]
Spill Response:
-
For small spills within a fume hood, use an inert absorbent material to contain the spill. Carefully sweep up the absorbed material and place it into a designated, sealed hazardous waste container.
-
For larger spills, evacuate the immediate area and follow your institution's emergency response protocol.
Disposal Plan: Proper disposal is a legal and ethical responsibility to protect our environment and community.
-
Chemical Waste: All unused this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[2][3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste.
-
Regulatory Compliance: Never dispose of this chemical down the drain.[2] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
By integrating this expert guidance into your laboratory's standard operating procedures, you build a resilient culture of safety. Your diligence not only protects you and your colleagues but also ensures the integrity of your invaluable research.
References
- 1. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



